Propyl nitroacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
31333-36-5 |
|---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
propyl 2-nitroacetate |
InChI |
InChI=1S/C5H9NO4/c1-2-3-10-5(7)4-6(8)9/h2-4H2,1H3 |
InChI Key |
XQMNREAJJOSXMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Propyl Nitroacetate from Propanol
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide for the synthesis of propyl nitroacetate (B1208598), a valuable intermediate in the preparation of various pharmaceutical and pesticidal products.[1] The following sections detail the primary synthetic pathways, experimental protocols, and relevant quantitative data to facilitate the successful laboratory-scale production of this compound. The synthesis of propyl nitroacetate can be approached through two main strategies: the direct esterification of nitroacetic acid with propanol (B110389) and the transesterification of a lower alkyl nitroacetate.
Synthetic Pathways
The synthesis of this compound from propanol can be achieved through two primary routes, each with distinct advantages.
Route 1: Fischer Esterification of Nitroacetic Acid with Propanol
This classical approach involves the acid-catalyzed reaction between nitroacetic acid and propanol to yield this compound and water.[2] To drive the equilibrium towards the product, a strong acid catalyst is typically employed, and water is removed as it is formed. A common precursor for this reaction is the dipotassium (B57713) salt of nitroacetic acid, which can be synthesized from nitromethane (B149229).[3] The overall workflow for this route is depicted below.
Figure 1: Workflow for the synthesis of this compound via Fischer esterification.
Route 2: Transesterification of Methyl Nitroacetate with Propanol
Figure 2: Reaction pathway for the synthesis of this compound via transesterification.
Quantitative Data
The following tables summarize key quantitative data for the synthesis of alkyl nitroacetates, providing a reference for expected yields and optimal reaction conditions.
Table 1: Synthesis of the Dipotassium Salt of Nitroacetic Acid
| Reactant | Molar Ratio | Yield (%) | Reference |
| Nitromethane | 1.0 | 79-88 | [3] |
| Potassium Hydroxide | - | [3] |
Table 2: Synthesis of Alkyl Nitroacetates via Esterification
| Product | Alcohol | Catalyst | Yield (%) | Reference |
| Methyl Nitroacetate | Methanol | Sulfuric Acid | 66-70 | [3] |
| Ethyl Nitroacetate | Ethanol | Sulfuric Acid | >70 | [3] |
| This compound | Propanol | Sulfuric Acid | Not specified, but obtainable by this method. | [3] |
Table 3: Transesterification of Methyl 2-Nitroacetate
| Alcohol | Catalyst | Yield (%) | Reference |
| Various 1°, 2°, 3° alcohols | Dibutyltin(IV) oxide (DBTO) | Good yields in most cases | [4][5] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis of the Dipotassium Salt of Nitroacetic Acid
This procedure is adapted from the synthesis of the dipotassium salt of nitroacetic acid as a precursor for esterification.[3]
-
Preparation of Potassium Hydroxide Solution: In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, condenser with a calcium chloride drying tube, and a pressure-equalizing dropping funnel, prepare a solution of 224 g of potassium hydroxide in 112 g of water.
-
Reaction with Nitromethane: Over a period of 30 minutes, add 61 g (1.0 mole) of nitromethane from the dropping funnel. The reaction is exothermic and the temperature may rise to 60-80°C.
-
Reflux: Heat the reaction mixture to reflux for 1 hour in an oil bath maintained at approximately 160°C. Do not stir mechanically during this period to avoid decomposition.
-
Isolation: After cooling to room temperature, filter the precipitated crystalline product. Wash the solid several times with methanol and dry it in a vacuum desiccator to yield the dipotassium salt of nitroacetic acid.
Protocol 2: Synthesis of this compound via Fischer Esterification
This protocol is an adaptation of the synthesis of methyl nitroacetate.[3]
-
Reaction Setup: In a 2-liter, three-necked, round-bottomed flask equipped with a sealed mechanical stirrer, a pressure-equalizing dropping funnel with a calcium chloride drying tube, and a thermometer, charge 70 g (0.39 mole) of finely powdered dipotassium salt of nitroacetic acid and an excess of propanol.
-
Acid Addition: Cool the reaction mixture to -15°C ± 3°C. With vigorous stirring, add a catalytic amount of concentrated sulfuric acid (approximately 1.16 moles per mole of the dipotassium salt) over about 1 hour, maintaining the temperature at -15°C.
-
Reaction: Allow the mixture to warm to room temperature over 4 hours and continue stirring for another 4 hours at room temperature.
-
Workup: Remove the precipitate by suction filtration. Concentrate the filtrate on a rotary evaporator at 30-40°C.
-
Extraction: Dissolve the residual oil in a suitable organic solvent (e.g., benzene (B151609) or ethyl acetate) and wash with water.
-
Drying and Distillation: Dry the organic layer over anhydrous sodium sulfate, and remove the solvent by distillation. Further distillation of the residue under reduced pressure will yield this compound.
Protocol 3: Synthesis of this compound via Transesterification
This protocol is based on the transesterification of methyl 2-nitroacetate.[4][5]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine methyl 2-nitroacetate, an excess of propanol, and a catalytic amount of dibutyltin(IV) oxide (DBTO).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by techniques such as gas chromatography to observe the formation of this compound and the disappearance of methyl nitroacetate.
-
Purification: Once the reaction is complete, the this compound can be isolated by fractional distillation under reduced pressure to separate it from the remaining propanol, methanol byproduct, and the catalyst.
Safety Considerations
-
Nitro compounds can be explosive, and care should be taken, especially during heating and distillation.
-
The dipotassium salt of nitroacetic acid is explosive and should not be ground into a fine powder when dry.[6][7]
-
Concentrated sulfuric acid is highly corrosive and should be handled with appropriate personal protective equipment.
-
All reactions should be carried out in a well-ventilated fume hood.
References
- 1. US5162572A - Process for preparation of nitroacetate - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Convenient and âGreenerâ Synthesis of Methyl Nitroacetate [acs.figshare.com]
Propyl 2-Nitroacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl 2-nitroacetate is an organic compound that serves as a valuable intermediate in various synthetic chemical processes. Its structure, featuring both an ester and a nitro functional group, allows for a range of chemical transformations, making it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This guide provides a detailed overview of its chemical structure, IUPAC nomenclature, physical and chemical properties, synthesis protocols, and key chemical reactions.
Chemical Structure and IUPAC Name
The chemical structure of propyl 2-nitroacetate consists of a propyl ester of nitroacetic acid. The nitro group is positioned on the alpha-carbon relative to the carbonyl group of the ester.
Chemical Structure:
IUPAC Name: propyl 2-nitroacetate[1]
Synonyms: n-Propyl nitroacetate, Acetic acid, nitro-, propyl ester, nitro-acetic acid propyl ester[1]
CAS Number: 31333-36-5[1]
Molecular Formula: C5H9NO4[1]
Molecular Weight: 147.13 g/mol [1]
Physicochemical Properties
| Property | Value (for Ethyl 2-nitroacetate) | Reference |
| Boiling Point | 105-107 °C at 25 mmHg | |
| Density | 1.199 g/mL at 25 °C | |
| Refractive Index | n20/D 1.424 |
Spectroscopic Data
Specific spectroscopic data for propyl 2-nitroacetate could not be located in the available search results. As a reference for researchers, the expected spectral characteristics can be inferred from the data available for analogous compounds like ethyl 2-nitroacetate and propyl acetate. Key expected features would include:
-
¹H NMR: Signals corresponding to the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene (B1212753), and a triplet for the methylene attached to the oxygen) and a singlet for the alpha-carbon protons.
-
¹³C NMR: Resonances for the three distinct carbons of the propyl group, the carbonyl carbon, and the alpha-carbon bearing the nitro group.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester, and symmetric and asymmetric stretches for the N-O bonds of the nitro group.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of an ester and a nitro compound.
Experimental Protocols
Synthesis of Propyl 2-Nitroacetate
A detailed experimental protocol for the synthesis of propyl 2-nitroacetate is not explicitly available. However, it can be prepared by a method analogous to the synthesis of methyl and ethyl nitroacetate.[2][3] The general procedure involves the esterification of the dipotassium (B57713) salt of nitroacetic acid with propanol (B110389) in the presence of a strong acid like sulfuric acid.[2][3]
General Two-Step Procedure (Adapted for Propyl 2-Nitroacetate):
Step 1: Preparation of the Dipotassium Salt of Nitroacetic Acid [2]
-
Prepare a solution of potassium hydroxide (B78521) in water.
-
Slowly add nitromethane (B149229) to the potassium hydroxide solution.
-
Heat the reaction mixture to reflux.
-
After cooling, the precipitated dipotassium salt of nitroacetic acid is filtered, washed with methanol, and dried.
Step 2: Esterification to Propyl 2-Nitroacetate [2]
-
Suspend the finely powdered dipotassium salt of nitroacetic acid in propanol.
-
Cool the mixture to a low temperature (e.g., -15 °C).
-
With vigorous stirring, slowly add concentrated sulfuric acid, maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and continue stirring.
-
Remove the precipitate by filtration.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude propyl 2-nitroacetate by distillation under reduced pressure.
Key Chemical Reactions
Propyl 2-nitroacetate, as a nitroester, can participate in a variety of important carbon-carbon bond-forming reactions. One of the most fundamental is the Henry Reaction (or Nitroaldol Reaction).
The Henry Reaction
The Henry Reaction is the base-catalyzed addition of a nitroalkane (in this case, the alpha-carbon of propyl 2-nitroacetate) to an aldehyde or ketone.[4][5][6] This reaction is a powerful tool for the synthesis of β-nitro alcohols, which are versatile intermediates that can be further transformed into other valuable compounds.[4][5]
The reaction proceeds via the following general steps:
-
Deprotonation of the alpha-carbon of propyl 2-nitroacetate by a base to form a nitronate anion.[4]
-
Nucleophilic attack of the nitronate on the carbonyl carbon of an aldehyde or ketone.[4]
-
Protonation of the resulting alkoxide to yield the β-nitro alcohol product.[4]
Below is a diagram illustrating the workflow of the Henry Reaction with propyl 2-nitroacetate.
Conclusion
Propyl 2-nitroacetate is a synthetically useful building block, primarily employed as an intermediate in organic synthesis. While specific physical and spectroscopic data are not widely published, its chemical reactivity, particularly in fundamental reactions like the Henry reaction, is well-established. The protocols and reaction schemes provided in this guide offer a foundational understanding for researchers and professionals in the field of drug development and chemical synthesis, enabling them to effectively utilize this versatile compound in their work.
References
Propyl nitroacetate safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hazard Identification and Classification
A definitive Globally Harmonized System (GHS) classification for propyl nitroacetate (B1208598) is not available in the public domain. Without a comprehensive SDS, a full hazard profile, including pictograms, signal words, and specific hazard and precautionary statements, cannot be provided.
It is crucial for any personnel handling this compound to treat it as a substance of unknown toxicity and to handle it with the highest degree of caution, utilizing appropriate personal protective equipment and engineering controls.
Physical and Chemical Properties
Detailed and verified physical and chemical property data for propyl nitroacetate are limited. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 31333-36-5 | [1][2] |
| Molecular Formula | C5H9NO4 | [1][2] |
| Molecular Weight | 147.13 g/mol | [1][2] |
Further physical and chemical data, such as boiling point, melting point, flash point, density, and solubility, are not available in the consulted resources.
Handling and Storage
Given the lack of specific handling and storage guidelines, general best practices for handling potentially hazardous research chemicals should be strictly followed.
Handling:
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of any vapors or mists.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep away from heat, sparks, and open flames.
First-Aid Measures
In the absence of specific first-aid procedures for this compound, the following general guidelines should be followed in case of exposure.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.
-
If inhaled: Move the exposed person to fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention and provide the medical professional with the available chemical information.
Toxicological Information
There is no available toxicological data for this compound in the searched resources. This includes information on acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity.
Logical Relationship Diagram: General Hazard Assessment Workflow
The following diagram illustrates a general workflow for assessing chemical hazards in the absence of a complete Safety Data Sheet.
Conclusion
The safety information available for this compound (CAS 31333-36-5) is critically limited. The absence of a comprehensive Safety Data Sheet necessitates that this compound be handled with the utmost care, treating it as a substance with a high and unknown hazard potential. All handling should be performed by trained personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. It is imperative to obtain a complete and verified SDS from a chemical supplier before any use of this substance. The information provided in this guide is for preliminary informational purposes only and is not a substitute for a formal safety assessment based on a complete SDS.
References
Propyl Nitroacetate: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl nitroacetate (B1208598), a lesser-known member of the alkyl nitroacetate family, holds a place in the broader history of organic synthesis. While specific details of its discovery are not prominently documented, its existence and methods for its preparation are extensions of the well-established chemistry of nitroacetic acid esters. These esters, particularly the ethyl and methyl variants, have been recognized for their utility as intermediates in the synthesis of amino acids and other complex organic molecules. This technical guide provides a comprehensive overview of the historical context and the key synthetic methodologies that lead to the formation of propyl nitroacetate, drawing from foundational research in the field.
Historical Context and Discovery
The synthesis of alkyl nitroacetates has been a subject of chemical investigation for over a century. Early methods were often plagued by low yields and hazardous reagents. The work of Wilhelm Steinkopf in the early 20th century laid some of the groundwork for the preparation of these compounds. However, a significant advancement came in 1949 when H. Feuer, H. B. Hass, and K. S. Warren published "An Improved Synthesis of Esters of Nitroacetic Acid."[1][2] This publication detailed a more efficient and higher-yielding method for producing methyl and ethyl nitroacetate, which could be extrapolated to other alkyl esters like this compound. An entry in Organic Syntheses explicitly states that propyl and 2-propyl esters can be obtained by this improved method.[3] The compound is identified by the CAS Number 31333-36-5.[4][5]
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C / mm Hg) | Density (g/mL at 20°C) | Refractive Index (n²⁰D) | Yield (%) |
| This compound | C₅H₉NO₄ | 147.13 | Not Available | Not Available | Not Available | Not Available |
| Methyl Nitroacetate | C₃H₅NO₄ | 119.07 | 93-94 / 15 | Not Reported | 1.4245 | ~60 |
| Ethyl Nitroacetate | C₄H₇NO₄ | 133.10 | 105-107 / 25 | 1.1195 | 1.4252 | ~60 |
Key Experimental Protocols
The following experimental protocols are adapted from the improved synthesis of alkyl nitroacetates described by Feuer, Hass, and Warren in 1949, and are applicable to the synthesis of this compound.[1]
Preparation of Dipotassium (B57713) Nitroacetate
This is a crucial starting material for the synthesis of alkyl nitroacetates.
Materials:
-
Nitromethane
-
Potassium Hydroxide (B78521)
Procedure:
-
A solution of potassium hydroxide in methanol is prepared.
-
Nitromethane is added dropwise to the cooled methanolic potassium hydroxide solution while stirring.
-
The reaction mixture is allowed to stand, during which the dipotassium salt of nitroacetic acid precipitates.
-
The precipitated salt is filtered, washed with methanol, and dried.
Synthesis of this compound
This procedure is an adaptation of the method for synthesizing methyl and ethyl nitroacetate.
Materials:
-
Dipotassium Nitroacetate
-
n-Propanol
-
Concentrated Sulfuric Acid
-
Anhydrous Sodium Sulfate (optional, used in some variations to improve yield)
-
Ether or other suitable extraction solvent
-
5% Sodium Carbonate solution
Procedure:
-
In a flask equipped with a stirrer, thermometer, and dropping funnel, suspend finely powdered dipotassium nitroacetate in n-propanol.
-
Cool the mixture to a low temperature (e.g., -50 to -60°C) using a dry ice-trichloroethylene bath.
-
Add concentrated sulfuric acid dropwise to the stirred suspension while maintaining the low temperature.
-
After the addition is complete, continue stirring at low temperature for several hours, then allow the mixture to warm to room temperature and stir for an extended period (e.g., 144 hours).
-
Filter off the precipitated potassium sulfate.
-
Remove the excess n-propanol under vacuum.
-
Dilute the oily residue with a suitable solvent like ether and neutralize it with a 5% solution of sodium carbonate.
-
Separate the organic layer, dry it over a suitable drying agent, and evaporate the solvent.
-
The crude this compound can then be purified by vacuum distillation.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of alkyl nitroacetates, which is applicable for the preparation of this compound.
Applications and Biological Activity
There is a significant lack of specific information in the scientific literature regarding the applications and biological activity of this compound. While alkyl nitroacetates, in general, are known as synthetic intermediates, the specific uses of the propyl ester are not well-documented. Similarly, no studies detailing the biological effects or interactions with signaling pathways of this compound were identified. The broader class of nitro compounds is known to have diverse biological activities, but this cannot be directly extrapolated to this compound without specific research.
Conclusion
This compound remains a relatively obscure chemical entity, with its scientific footprint largely confined to the general methodologies for the synthesis of alkyl nitroacetates. The foundational work in the mid-20th century provided a viable synthetic route, yet the specific properties and potential applications of the propyl derivative have not been extensively explored or reported. This guide serves to consolidate the available historical and synthetic knowledge, while also highlighting the significant gaps in the scientific literature concerning the detailed characterization and utility of this compound. For researchers in drug development and organic synthesis, this presents an opportunity for further investigation into the properties and potential applications of this compound.
References
A Theoretical and Methodological Guide to the Reactivity of Propyl Nitro-Compounds: A Case Study on n-Propyl Nitrate
For: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical and experimental methodologies used to study the reactivity of small organic nitro-compounds. While direct, in-depth theoretical literature on propyl nitroacetate (B1208598) is limited, the principles of its reactivity can be effectively understood by examining a closely related and well-studied molecule: n-propyl nitrate (B79036) (PPN). This document leverages detailed studies on PPN to provide a framework for investigating the stability, decomposition pathways, and reaction kinetics applicable to propyl nitroacetate and similar molecules.
The following sections outline the key reaction mechanisms, present quantitative kinetic data, detail the experimental and computational protocols used in such studies, and provide visual representations of the core processes.
Core Concepts in the Reactivity of Nitro-Compounds
The reactivity of aliphatic nitro-compounds is largely dictated by the nature of the bond to the nitro group (-NO₂) or, in the case of nitrates, the nitrate group (-ONO₂). Thermal decomposition is a primary pathway for degradation. For alkyl nitrates like PPN, the initial and rate-determining step is typically the homolytic cleavage of the O–NO₂ bond. This process generates an alkoxy radical and nitrogen dioxide (NO₂), which can then participate in a cascade of subsequent reactions.
Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for elucidating these reaction mechanisms. DFT allows for the calculation of bond dissociation energies (BDEs), activation energies for transition states, and the thermodynamic properties of reactants, intermediates, and products, providing a detailed picture of the reaction landscape.
Reaction Pathways: The Thermal Decomposition of n-Propyl Nitrate
The thermal decomposition of n-propyl nitrate (CH₃CH₂CH₂ONO₂) serves as an excellent model for understanding the reactivity of similar compounds. The process is initiated by the cleavage of the O–NO₂ bond, which is the weakest bond in the molecule.
Initial Step: O–NO₂ Bond Fission The primary step is the unimolecular dissociation of the parent molecule to form a propoxy radical and nitrogen dioxide.
CH₃CH₂CH₂ONO₂ → CH₃CH₂CH₂O• + NO₂
Subsequent Alkoxy Radical Reactions The resulting propoxy radical (CH₃CH₂CH₂O•) is highly reactive and can undergo several competing reactions, primarily unimolecular decomposition through C-C bond fission or isomerization.[1]
-
Decomposition (β-scission): The most common pathway involves the cleavage of the C-C bond beta to the oxygen atom, yielding an ethyl radical and formaldehyde.[1] CH₃CH₂CH₂O• → •CH₂CH₃ + CH₂O
-
Isomerization: The alkoxy radical can also isomerize to form a hydroxy-substituted alkyl radical.[1]
The overall mechanism highlights a complex network of reactions that follow the initial bond-breaking event.
References
An In-Depth Technical Guide to the Solubility of Propyl Nitroacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl nitroacetate (B1208598) is an organic compound of interest in various chemical synthesis and drug development processes. Its solubility profile in different organic solvents is a critical parameter for reaction optimization, purification, formulation, and analytical method development. This guide aims to provide a thorough understanding of its expected solubility behavior, drawing parallels from structurally similar molecules and outlining a general methodology for its experimental determination.
The general principle of "like dissolves like" suggests that propyl nitroacetate, a polar organic molecule, will exhibit greater solubility in polar organic solvents.[1][2] The presence of both a polar nitro group and an ester functional group, combined with a nonpolar propyl chain, results in a molecule with a nuanced solubility profile.
Solubility Data
While specific quantitative solubility data for this compound remains elusive in publicly accessible databases and literature, the solubility of related compounds provides valuable insights into its expected behavior. The following table summarizes available qualitative and quantitative solubility information for propyl acetate (B1210297) and ethyl nitroacetate.
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| Propyl Acetate | Water | 16 | 1.6 g/100mL[3] | Quantitative |
| Water | 20 | 1.89 x 10⁴ mg/L[3] | Quantitative | |
| Ethanol (95%) | - | 1 mL in 1 mL[3] | Quantitative | |
| Carbon Tetrachloride | - | Soluble[3] | Qualitative | |
| Alcohol, Ether | - | Miscible[3] | Qualitative | |
| Ethyl Nitroacetate | Water | - | Slightly soluble[4][5] | Qualitative |
| Chloroform (B151607) | - | Soluble[4] | Qualitative | |
| Ethyl Acetate | - | Soluble[4] | Qualitative | |
| Propyl 4-Nitrobenzoate | Ethanol, Acetone (B3395972), Methanol (B129727) | - | More soluble[6] | Qualitative |
| Water | - | Limited solubility[6] | Qualitative |
Based on the data for these analogous compounds, it can be inferred that this compound is likely to be:
-
Highly soluble in polar aprotic solvents such as acetone and ethyl acetate.
-
Soluble in alcohols like methanol and ethanol.
-
Soluble in chlorinated solvents like chloroform and dichloromethane.[4][7][8][9]
-
Sparingly soluble in water.
The synthesis procedure for methyl nitroacetate, which can be adapted for this compound, involves dissolving the crude product in benzene, indicating solubility in aromatic hydrocarbon solvents.[10]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.[11]
-
Sample Withdrawal and Filtration: After equilibration, allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.[11]
-
Dilution: Dilute the filtered sample to a known volume with the same solvent. This may require a series of dilutions to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Initial volume of supernatant) × 100
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination of solubility.
Caption: A generalized workflow for determining the solubility of an organic compound.
Conclusion
While direct quantitative solubility data for this compound is sparse, a strong inference of its solubility profile can be drawn from its structural analogs. It is expected to be soluble in a range of common organic solvents, particularly polar aprotic and alcoholic solvents, and less soluble in water. For precise quantitative data, the experimental protocol outlined in this guide provides a robust framework for researchers. The provided workflow visualization further clarifies the logical steps involved in such a determination. This technical guide serves as a foundational resource for scientists and professionals in drug development, enabling informed decisions in process design and formulation.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. Khan Academy [khanacademy.org]
- 3. Propyl Acetate | C5H10O2 | CID 7997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl nitroacetate, 97% | Fisher Scientific [fishersci.ca]
- 5. Ethyl nitroacetate | 626-35-7 | FE11189 | Biosynth [biosynth.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: A Convenient and “Greener” Synthesis of Methyl Nitroacetate [orgspectroscopyint.blogspot.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Convenient and âGreenerâ Synthesis of Methyl Nitroacetate [acs.figshare.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. quora.com [quora.com]
Navigating the Stability and Storage of Propyl Nitroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Propyl nitroacetate (B1208598), a nitroalkane ester, presents unique challenges in its handling and storage due to the inherent reactivity of the nitro group. While specific stability data for propyl nitroacetate is not extensively available in public literature, a comprehensive understanding of its stability profile can be extrapolated from data on analogous alkyl nitroacetates and general principles of nitro compound chemistry. This guide provides a detailed overview of the factors influencing the stability of this compound, recommended storage conditions, and potential degradation pathways, empowering researchers to ensure the integrity of this valuable chemical intermediate.
Core Stability Considerations
The stability of this compound is primarily influenced by temperature, pH (presence of acids or bases), light, and the presence of nucleophiles or oxidizing and reducing agents. The electron-withdrawing nature of the nitro group makes the α-carbon acidic and susceptible to deprotonation, while the ester functional group is prone to hydrolysis.
General Recommendations for Handling and Storage
To maintain the purity and prevent degradation of this compound, the following storage conditions are recommended based on guidelines for similar nitro compounds and esters:
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, well-ventilated area.[1] | Minimizes thermal decomposition and reduces vapor pressure. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Light Exposure | Store in amber or opaque containers. | Protects from photolytic degradation. |
| Container | Tightly sealed, approved containers.[1][2] | Prevents leakage and exposure to contaminants. |
| pH | Avoid contact with strong acids and bases.[3][4] | Prevents acid- or base-catalyzed hydrolysis and other decomposition reactions. |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong bases, and strong acids.[1][4][5] | These can induce vigorous and potentially hazardous reactions. |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for developing appropriate analytical methods to monitor its stability and for interpreting degradation product profiles.
Hydrolysis
The ester functional group of this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids, the ester is protonated, making it more susceptible to nucleophilic attack by water, leading to the formation of nitroacetic acid and propanol.
-
Base-Catalyzed Hydrolysis (Saponification): Strong bases will deprotonate the α-carbon and can also directly attack the carbonyl carbon of the ester, leading to the formation of a nitroacetate salt and propanol. Basic nucleophiles are highly reactive with alkyl nitroacetoacetates.[3]
Caption: Potential hydrolysis pathways for this compound.
Thermal Decomposition
While specific data for this compound is unavailable, studies on other alkyl nitrates suggest that thermal decomposition is a significant degradation route. The initial step is often the cleavage of the O-NO2 bond, leading to the formation of an alkoxy radical and nitrogen dioxide.[6] For this compound, this would likely be followed by further reactions of the resulting radicals. The decomposition of related compounds can be accelerated by the presence of impurities.
Caption: Generalized thermal decomposition pathway.
Photodegradation
Nitroalkanes can undergo photolytic degradation upon exposure to ultraviolet light. The specific pathway for this compound is not documented, but it could involve cleavage of the C-N or N-O bonds, leading to the formation of various radical species and subsequent degradation products.
Experimental Protocols for Stability Assessment
To assess the stability of this compound, a stability-indicating analytical method must be developed. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.
General HPLC Method Development Workflow
-
Forced Degradation Studies: Subject this compound to stress conditions (acid, base, heat, light, oxidation) to generate degradation products.
-
Column and Mobile Phase Screening: Screen various stationary phases (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/water gradients) to achieve separation of the parent compound from its degradation products.
-
Method Optimization: Fine-tune the mobile phase gradient, flow rate, column temperature, and injection volume to achieve optimal resolution, peak shape, and run time.
-
Method Validation: Validate the developed method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion
While specific, quantitative stability data for this compound is sparse, a robust understanding of its potential degradation pathways and appropriate storage conditions can be established by examining related compounds and general chemical principles. By implementing the recommended storage and handling procedures and developing validated stability-indicating analytical methods, researchers can ensure the quality and reliability of this compound in their scientific endeavors. Further studies are warranted to delineate the specific degradation kinetics and products of this compound to provide a more complete stability profile.
References
Propyl Nitroacetate: A Technical Overview of its Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Propyl nitroacetate (B1208598) is an alkyl nitroacetate compound recognized for its utility as an intermediate in the synthesis of various pharmaceutical and pesticidal products. This document provides a concise technical guide to its core physicochemical properties and outlines a common experimental protocol for its synthesis and analysis.
Physicochemical Data
The fundamental properties of propyl nitroacetate are summarized below, providing a clear reference for experimental and developmental applications.
| Property | Value | Citations |
| Molecular Formula | C₅H₉NO₄ | [1][2] |
| Molecular Weight | 147.13 g/mol | [2] |
| 147.129 g/mol | [1] | |
| CAS Number | 31333-36-5 | [1][2] |
| Common Synonyms | n-Propyl nitroacetate, Propyl 2-nitroacetate, Acetic acid, nitro-, propyl ester | [1][2] |
Experimental Protocols
The following sections detail methodologies for the synthesis and subsequent analysis of this compound, reflecting established organic chemistry techniques.
Alkyl nitroacetates, including the propyl ester, can be effectively prepared from the dipotassium (B57713) salt of nitroacetic acid through esterification.[3] This method avoids the use of potentially explosive intermediates like acetyl nitrate.[4]
Materials:
-
Dipotassium salt of nitroacetic acid
-
Propan-1-ol
-
Concentrated Sulfuric Acid
-
Anhydrous Magnesium Sulfate (B86663)
-
Benzene (B151609) (or a suitable alternative extraction solvent like dichloromethane)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware for reaction, filtration, and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dipotassium salt of nitroacetic acid in an excess of propan-1-ol.
-
Acidification & Esterification: Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid to the stirred suspension. The addition of a strong acid facilitates the formation of nitroacetic acid, which is subsequently esterified.
-
Dehydration: To drive the esterification equilibrium towards the product and prevent side reactions like the Nef reaction, add anhydrous magnesium sulfate to the reaction mixture.[3]
-
Reaction Completion: Allow the mixture to warm to room temperature and then stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Remove the solid precipitate by suction filtration. Concentrate the filtrate using a rotary evaporator at a temperature between 30-40°C.
-
Extraction: Dissolve the residual oil in a suitable organic solvent (e.g., benzene or dichloromethane) and wash with water to remove any remaining inorganic salts or acids.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent by distillation. The crude this compound can then be purified by distillation under reduced pressure to yield the final product.
The purity of the synthesized this compound can be determined using gas chromatography, a standard method for analyzing volatile organic compounds like esters.[5]
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary Column (e.g., 5% FFAP on Chromosorb W-HP or equivalent)
-
Nitrogen or Helium as carrier gas
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a high-purity solvent, such as dichloromethane (B109758) or ethyl acetate.
-
Standard Preparation: Prepare a series of calibration standards of known concentrations using a certified reference standard of this compound, if available.
-
GC-FID Analysis:
-
Set the injector and detector temperatures appropriately (e.g., 250°C).
-
Establish a suitable temperature program for the column oven to ensure proper separation of the analyte from any impurities (e.g., starting at 70°C).
-
Inject a small volume (e.g., 1-5 µL) of the sample solution into the GC.
-
-
Data Analysis: The purity of the sample is determined by comparing the peak area of the this compound to the total area of all peaks in the chromatogram. Quantitative analysis can be performed by comparing the sample response to the calibration curve generated from the standards.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the protocol above.
Caption: Synthesis and Purification Workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Propyl Nitroacetate via the Dipotassium Salt of Nitroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis of propyl nitroacetate (B1208598), a valuable intermediate in pharmaceutical and chemical research. The described methodology proceeds through the formation of the dipotassium (B57713) salt of nitroacetic acid, a key precursor.
Overview of the Synthetic Pathway
The synthesis of propyl nitroacetate from nitromethane (B149229) is a two-step process. The first step involves the self-condensation of nitromethane in the presence of a strong base, potassium hydroxide (B78521), to form the dipotassium salt of nitroacetic acid.[1][2] The second step is the esterification of this salt with n-propanol in the presence of a strong acid catalyst, typically sulfuric acid, to yield the desired this compound.[2][3] This method is a variation of the well-established Steinkopf method.[2]
Experimental Protocols
Synthesis of Dipotassium Salt of Nitroacetic Acid
This protocol is adapted from established procedures for the synthesis of the dipotassium salt of nitroacetic acid.[2][4]
Materials:
-
Nitromethane
-
Potassium hydroxide (KOH)
-
Deionized water
-
Methanol
Equipment:
-
3 L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Condenser with a calcium chloride drying tube
-
Pressure-equalizing dropping funnel
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum desiccator
Procedure:
-
Prepare a fresh solution of 224 g of potassium hydroxide in 112 g of water and place it in the 3 L three-necked flask.
-
Equip the flask with a mechanical stirrer, a condenser with a drying tube, and a dropping funnel.
-
From the dropping funnel, add 61 g (1.0 mole) of nitromethane over a period of 30 minutes with stirring. The reaction is exothermic, and the temperature may rise to 60-80°C.[2]
-
After the addition is complete, heat the reaction mixture to reflux for 1 hour using a heating mantle or an oil bath maintained at approximately 160°C.[2] During this time, the mixture will turn from a yellowish color to a deep red-brown, and ammonia (B1221849) gas will be liberated.[2] Caution: Avoid mechanical stirring during the reflux period to prevent product decomposition.[2]
-
After refluxing, allow the mixture to cool to room temperature.
-
Collect the precipitated crystalline product by filtration.
-
Wash the collected solid several times with methanol.
-
Dry the product in a vacuum desiccator under reduced pressure to yield the dipotassium salt of nitroacetic acid.
Expected Yield: 71.5–80.0 g (79–88% based on nitromethane).[2]
Synthesis of this compound
This protocol is an adaptation of the method used for the synthesis of methyl and ethyl nitroacetate.[2][3]
Materials:
-
Dipotassium salt of nitroacetic acid (finely powdered)
-
n-Propanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Benzene (B151609) (or a less hazardous solvent like ethyl acetate)
-
Anhydrous sodium sulfate (B86663)
-
5% Sodium carbonate solution
Equipment:
-
2 L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Pressure-equalizing dropping funnel with a calcium chloride drying tube
-
Thermometer
-
Low-temperature bath (e.g., ice-salt or dry ice-acetone)
-
Rotary evaporator
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 70 g (0.39 mole) of finely powdered dipotassium salt of nitroacetic acid and 550 ml of n-propanol.
-
Cool the reaction mixture to -15°C ± 3°C using a low-temperature bath.
-
With vigorous stirring, add 116 g (1.16 moles) of concentrated sulfuric acid dropwise from the dropping funnel over approximately 1 hour. Ensure the reaction temperature is maintained at -15°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature over a 4-hour period and continue stirring for an additional 4 hours at room temperature.[2]
-
Remove the precipitated potassium sulfate by suction filtration.
-
Concentrate the filtrate on a rotary evaporator at 30–40°C to remove excess n-propanol.
-
Dissolve the residual oil in a suitable solvent such as benzene or ethyl acetate (B1210297) and wash it with water.[2]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation.
-
Purify the final product by distillation under reduced pressure to obtain this compound.
Expected Yield: While specific yields for this compound are not detailed in the searched literature, they are expected to be comparable to those of methyl and ethyl nitroacetate, which are in the range of 66-70% and >70%, respectively.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of the dipotassium salt of nitroacetic acid and its subsequent esterification.
Table 1: Synthesis of Dipotassium Salt of Nitroacetic Acid
| Parameter | Value | Reference |
| Starting Material | Nitromethane | [2] |
| Reagents | Potassium hydroxide, Water | [2] |
| Reaction Time | 1 hour at reflux | [2] |
| Reaction Temperature | ~160°C (reflux) | [2] |
| Product | Dipotassium salt of nitroacetic acid | [2] |
| Yield | 79–88% | [2] |
| Melting Point | 262°C (decomposes) | [2] |
Table 2: Synthesis of Alkyl Nitroacetates
| Parameter | Methyl Nitroacetate | Ethyl Nitroacetate | This compound (projected) | Reference |
| Starting Material | Dipotassium salt of nitroacetic acid | Dipotassium salt of nitroacetic acid | Dipotassium salt of nitroacetic acid | [2] |
| Alcohol | Methanol | Ethanol | n-Propanol | [2] |
| Catalyst | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid | [2] |
| Reaction Temperature | -15°C to Room Temperature | -15°C to Room Temperature | -15°C to Room Temperature | [2] |
| Yield | 66–70% | >70% | Similar yields expected | [2] |
| Boiling Point | 80–82°C (8 mm Hg) | - | - | [2] |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols for Propyl Nitroacetate in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, or conjugate 1,4-addition, is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[1] Propyl nitroacetate (B1208598) is a highly effective Michael donor due to the electron-withdrawing nitro group, which increases the acidity of the α-proton, facilitating the formation of a stabilized carbanion under basic or organocatalytic conditions. This carbanion readily participates in conjugate additions to a wide array of Michael acceptors, including enones, enals, and nitroalkenes. The resulting γ-nitro ester adducts are versatile synthetic intermediates, readily transformed into valuable compounds such as γ-amino acids and complex heterocyclic structures, which are significant in medicinal chemistry and drug development.[2]
Recent advancements have focused on the development of asymmetric Michael additions, enabling stereocontrolled synthesis of chiral molecules. Organocatalysis, in particular, has emerged as a powerful, environmentally friendly strategy for achieving high enantioselectivity in these transformations.[2][3][4] These application notes provide detailed protocols for both organocatalytic asymmetric and classical base-catalyzed Michael additions using propyl nitroacetate.
Application Note 1: Asymmetric Organocatalytic Michael Addition to α,β-Unsaturated Ketones
This protocol details the enantioselective Michael addition of this compound to α,β-unsaturated ketones, catalyzed by a chiral primary amine-based organocatalyst. This method provides access to chiral γ-nitro ketones with high yields and enantioselectivities. The protocol is adapted from established procedures for ethyl nitroacetate, which exhibits analogous reactivity.[2]
Reaction Principle
The chiral primary amine catalyst activates the α,β-unsaturated ketone by forming a transient iminium ion. Simultaneously, the catalyst's basic moiety can interact with the this compound, facilitating deprotonation. This dual activation brings the reactants into a well-defined chiral environment, enabling a highly stereoselective conjugate addition.
Diagram of General Reaction Mechanism
Caption: General mechanism of an organocatalyzed Michael addition.
Experimental Protocol
This is a general procedure for the asymmetric Michael addition of this compound to an α,β-unsaturated ketone.
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the α,β-unsaturated ketone (1.0 eq., 0.3 mmol), the chiral primary amine organocatalyst (e.g., 9-amino-9-deoxyepiquinine) (0.2 eq., 0.06 mmol), and an acidic co-catalyst such as benzoic acid (0.4 eq., 0.12 mmol).
-
Solvent Addition: Add the chosen solvent (e.g., H₂O, 0.9 mL) and stir the mixture at room temperature for 5 minutes to ensure dissolution and catalyst activation.
-
Nucleophile Addition: Add this compound (2.0 eq., 0.6 mmol) to the reaction mixture.
-
Reaction: Seal the vial and stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 12 to 72 hours depending on the substrate.
-
Workup: Upon completion, quench the reaction by adding a small amount of saturated aqueous NH₄Cl solution. Extract the mixture with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to yield the desired γ-nitro ester adduct.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
References
Propyl Nitroacetate as a Versatile Precursor for the Synthesis of α-Amino Acids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl nitroacetate (B1208598) is a valuable and versatile precursor in organic synthesis, particularly for the preparation of a wide range of α-amino acids, including sterically hindered and unnatural variants. Its utility lies in the sequential C-alkylation of the α-carbon followed by the reduction of the nitro group to an amine. This methodology provides a robust route to α,α-disubstituted α-amino acids, which are of significant interest in peptide and protein engineering, as well as in the development of novel therapeutics. These non-proteinogenic amino acids can induce specific secondary structures in peptides and offer resistance to enzymatic degradation.
This document provides detailed application notes and experimental protocols for the synthesis of α-amino acids using propyl nitroacetate as the starting material. While the specific examples and quantitative data provided herein are primarily based on studies using the closely related ethyl nitroacetate, the described methodologies are directly applicable to this compound due to their similar chemical reactivity.
Overall Synthesis Pathway
The general strategy for synthesizing α-amino acids from this compound involves a three-step sequence:
-
Cα,α-Dialkylation: The acidic α-proton of this compound is abstracted by a base, and the resulting carbanion undergoes nucleophilic substitution with alkylating agents to introduce two side chains (R¹ and R²).
-
Nitro Group Reduction: The nitro group of the dialkylated intermediate is reduced to a primary amine, yielding the corresponding propyl α-amino ester.
-
Ester Hydrolysis (Saponification): The propyl ester is hydrolyzed under basic conditions to afford the final α-amino acid.
Application Notes and Protocols: Knoevenagel Condensation Reactions with Propyl Nitroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene (B1212753) compound with a carbonyl compound, typically an aldehyde or ketone. This reaction is widely utilized in the synthesis of a variety of important organic molecules, including intermediates for pharmaceuticals. Propyl nitroacetate (B1208598), as an active methylene compound, serves as a versatile building block in these condensations, leading to the formation of α,β-unsaturated nitro compounds. The electron-withdrawing nature of both the nitro and the ester groups activates the α-proton, facilitating its removal by a weak base to initiate the condensation.
The resulting propyl 2-nitro-3-aryl-acrylates are valuable intermediates in drug development. The nitroalkene moiety is a Michael acceptor and can participate in various transformations. The nitro group can be reduced to an amine, a functionality prevalent in many bioactive molecules, or transformed into other functional groups, making these compounds versatile precursors for a diverse range of molecular scaffolds.
Reaction Mechanism and Workflow
The Knoevenagel condensation of propyl nitroacetate with an aldehyde proceeds through a series of equilibrium steps, initiated by a base catalyst.
Caption: General workflow for the Knoevenagel condensation of this compound.
The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt, which deprotonates the this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a β-nitro alkoxide intermediate. Subsequent protonation and dehydration yield the final α,β-unsaturated nitroester product.
Caption: Simplified mechanism of the Knoevenagel condensation.
Experimental Protocols
1. Synthesis of this compound
This compound may not be readily commercially available and can be synthesized from the dipotassium (B57713) salt of nitroacetic acid.[1]
-
Materials:
-
Dipotassium salt of nitroacetic acid
-
n-Propanol
-
Concentrated Sulfuric Acid
-
Anhydrous Magnesium Sulfate (B86663)
-
Benzene (or other suitable solvent for extraction)
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Suspend the dipotassium salt of nitroacetic acid in a mixture of n-propanol and a suitable solvent like benzene.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid while maintaining the low temperature.
-
Add anhydrous magnesium sulfate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Filter the reaction mixture to remove inorganic salts.
-
Wash the filtrate with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
-
2. General Protocol for Knoevenagel Condensation of this compound with Aromatic Aldehydes
This protocol is a generalized procedure based on typical Knoevenagel condensations of related nitroalkanes and may require optimization for specific substrates.[2][3]
-
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Piperidine (catalyst)
-
Solvent (e.g., methanol, ethanol, or toluene)
-
Anhydrous Magnesium Sulfate or Molecular Sieves (optional, for dehydration)
-
Hydrochloric acid (for work-up)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a solution of the aromatic aldehyde (1.0 mmol) in the chosen solvent (5-10 mL), add this compound (1.1 mmol) and a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C), and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be filtered, washed with a cold solvent, and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Characterize the purified product by NMR, IR, and mass spectrometry.
-
Data Presentation
While specific quantitative data for the Knoevenagel condensation of this compound is not extensively available in the literature, the following table provides representative data for the condensation of the closely related ethyl nitroacetate with various aromatic aldehydes. It is anticipated that this compound would exhibit similar reactivity, although reaction times and yields may vary.
| Entry | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | RT | 24 | ~70-80 |
| 2 | 4-Nitrobenzaldehyde | Piperidine | Methanol | Reflux | 6 | ~85-95 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Toluene | 80 | 12 | ~60-70 |
| 4 | 2-Chlorobenzaldehyde | Piperidine | Ethanol | RT | 36 | ~65-75 |
Note: The data in this table is illustrative and based on analogous reactions with ethyl nitroacetate. Actual results with this compound may differ and require experimental optimization.
Applications in Drug Development
The propyl 2-nitro-3-aryl-acrylate products of the Knoevenagel condensation are versatile intermediates in the synthesis of pharmaceuticals. Their utility stems from the reactivity of the nitroalkene moiety.
-
Synthesis of Amino Compounds: The nitro group can be readily reduced to a primary amine using various reducing agents (e.g., H₂/Pd-C, SnCl₂). This transformation is fundamental in the synthesis of many drug candidates, as the amino group is a key pharmacophore.
-
Michael Additions: The electron-deficient double bond of the nitroalkene is susceptible to Michael addition by a wide range of nucleophiles. This allows for the introduction of various functional groups and the construction of more complex molecular architectures.
-
Heterocyclic Synthesis: The functional groups present in the Knoevenagel products can be utilized in cyclization reactions to form a variety of heterocyclic compounds, which are prevalent in medicinal chemistry.
-
Biological Activity of Nitroalkenes: Some α,β-unsaturated nitro compounds themselves have shown biological activity, including antimicrobial and anticancer properties. The cinnamate (B1238496) and cinnamamide (B152044) derivatives, structurally related to these products, have been investigated for a range of pharmacological activities.[4][5][6]
Caption: Synthetic pathways for drug development from Knoevenagel products.
Conclusion
The Knoevenagel condensation of this compound offers a valuable synthetic route to α,β-unsaturated nitro compounds. While detailed literature on this specific substrate is sparse, protocols can be adapted from similar reactions with other nitroacetates. The resulting products are versatile intermediates with significant potential in the synthesis of complex molecules for drug discovery and development. Further research into the scope and applications of Knoevenagel condensations with this compound is warranted to fully exploit its synthetic utility.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. | Semantic Scholar [semanticscholar.org]
- 3. Henry Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note and Protocol for the Synthesis of Propyl Nitroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of propyl nitroacetate (B1208598). The synthesis is a two-step process commencing with the formation of the dipotassium (B57713) salt of nitroacetic acid from nitromethane (B149229), followed by a Fischer esterification with propanol (B110389) to yield the final product. This protocol is adapted from established and reliable procedures for the synthesis of analogous alkyl nitroacetates.[1] Detailed methodologies for both synthetic steps, purification, and characterization are provided. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is included.
Introduction
Propyl nitroacetate is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of the nitroacetic ester moiety into more complex molecules. Its utility is particularly notable in the synthesis of various pharmaceutical and agrochemical compounds. The following protocol details a reliable and adaptable method for its preparation in a laboratory setting.
Experimental Protocols
Part 1: Synthesis of Dipotassium Salt of Nitroacetic Acid
This procedure is adapted from a well-established method for the synthesis of the dipotassium salt of nitroacetic acid.[1]
Materials:
-
Nitromethane (CH₃NO₂)
-
Potassium hydroxide (B78521) (KOH)
-
Deionized water
-
Methanol (for washing)
-
3 L three-necked round-bottomed flask
-
Mechanical stirrer
-
Condenser with a calcium chloride drying tube
-
Pressure-equalizing dropping funnel
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Vacuum desiccator
Procedure:
-
In the 3 L three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and dropping funnel, prepare a solution of 224 g of potassium hydroxide in 112 g of deionized water.
-
With stirring, add 61 g (1.0 mole) of nitromethane from the dropping funnel over a period of 30 minutes. The reaction is exothermic and the temperature may rise to 60-80 °C.[1]
-
After the addition is complete, heat the reaction mixture to reflux for 1 hour using a heating mantle or oil bath maintained at approximately 160 °C.
-
Cool the mixture to room temperature. A crystalline product will precipitate.
-
Collect the precipitated dipotassium salt of nitroacetic acid by suction filtration using a Büchner funnel.
-
Wash the crystalline product several times with methanol.
-
Dry the product in a vacuum desiccator. This yields 71.5–80.0 g (79–88%) of the dipotassium salt of nitroacetic acid.[1]
Part 2: Synthesis of this compound
This procedure is an adaptation of the Fischer esterification method used for the synthesis of methyl and ethyl nitroacetate and is applicable for the preparation of this compound.[1]
Materials:
-
Dipotassium salt of nitroacetic acid (from Part 1)
-
Propan-1-ol (n-propanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Benzene (B151609) (for extraction)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
2 L three-necked round-bottomed flask
-
Mechanical stirrer
-
Pressure-equalizing dropping funnel with a calcium chloride drying tube
-
Thermometer
-
Ice-salt bath
-
Rotary evaporator
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In the 2 L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 70 g (0.39 mole) of finely powdered dipotassium salt of nitroacetic acid and 465 mL of propan-1-ol.
-
Cool the mixture to -15 °C ± 3 °C using an ice-salt bath.
-
With vigorous stirring, slowly add 116 g of concentrated sulfuric acid from the dropping funnel over approximately 1 hour, ensuring the temperature is maintained at -15 °C.
-
Allow the reaction mixture to warm to room temperature over a 4-hour period and continue stirring for an additional 4 hours at room temperature.
-
Remove the precipitated potassium sulfate by suction filtration.
-
Concentrate the filtrate using a rotary evaporator at 30–40 °C.
-
Dissolve the residual oil in benzene and transfer the solution to a separatory funnel.
-
Wash the benzene solution with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the benzene by distillation.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
| Parameter | Dipotassium Salt of Nitroacetic Acid | This compound (Expected) |
| Yield | 79–88% | >70% (based on analogous reactions)[1] |
| CAS Number | Not applicable | 31333-36-5 |
| Molecular Formula | C₂HK₂NO₄ | C₅H₉NO₄ |
| Molecular Weight | 181.28 g/mol | 147.13 g/mol |
| Boiling Point | Decomposes at 262 °C[1] | Not explicitly found, requires determination |
| Appearance | Crystalline powder | Colorless liquid |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
Signaling Pathway of Fischer Esterification
Caption: Mechanism of the acid-catalyzed Fischer esterification.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the oxygen) and a singlet for the methylene group adjacent to the nitro group.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should display strong absorption bands corresponding to the C=O stretch of the ester (typically around 1740-1760 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1550 cm⁻¹ and 1350 cm⁻¹, respectively).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS can be used to determine the purity of the final product and to confirm its molecular weight.
-
Safety Precautions
-
Nitromethane is flammable and toxic. Handle in a well-ventilated fume hood.
-
Potassium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and appropriate PPE.
-
Benzene is a known carcinogen. Use only in a well-ventilated fume hood with appropriate PPE.
-
The dipotassium salt of nitroacetic acid should be handled with care, as some nitro salts can be explosive.
-
All reactions should be performed in a well-ventilated fume hood.
References
Propyl Nitroacetate as a Glycine Template in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl nitroacetate (B1208598) is a valuable reagent in organic synthesis, serving as a versatile glycine (B1666218) template for the preparation of a wide range of α-amino acids, including non-proteinogenic and sterically hindered variants. The presence of the nitro group at the α-position activates the methylene (B1212753) protons, facilitating C-C bond formation through various reactions such as alkylation, Michael additions, and condensations. Subsequent reduction of the nitro group provides a straightforward route to the corresponding α-amino esters, which are key intermediates in peptide synthesis and drug discovery. This document provides detailed application notes and experimental protocols for the use of propyl nitroacetate in the synthesis of α-amino acids.
Key Applications
This compound is a key building block for the synthesis of diverse α-amino acid derivatives through three main synthetic pathways:
-
Alkylation: The activated α-carbon of this compound can be readily deprotonated and subsequently alkylated with a variety of electrophiles to introduce diverse side chains.
-
Michael Addition: As a soft nucleophile, the enolate of this compound undergoes conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors), leading to the formation of γ-nitro ester derivatives.
-
Condensation: In the presence of a base, this compound can condense with aldehydes and ketones to form nitro-alkene intermediates, which can be further elaborated.
These transformations, followed by the reduction of the nitro group, provide access to a vast array of α-amino acids with tailored functionalities.
Data Presentation
The following tables summarize representative quantitative data for reactions analogous to those involving this compound, primarily featuring ethyl and tert-butyl nitroacetate. This data is intended to provide an indication of expected yields and stereoselectivities.
Table 1: Asymmetric Michael Addition of Alkyl Nitroacetates to Enones
| Entry | Michael Acceptor (Enone) | Alkyl Nitroacetate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Chalcone | tert-Butyl nitroacetate | Chiral Squaramide (10) | CHCl₃ | 72 | 95 | 98 |
| 2 | (E)-4-phenylbut-3-en-2-one | Ethyl nitroacetate | Chiral Primary Amine (20) | Water | 2 | 98 | 93 |
| 3 | Cyclohexenone | tert-Butyl nitroacetate | Chiral Squaramide (10) | Toluene | 48 | 85 | 95 |
| 4 | 3-Methylcyclohex-2-enone | Ethyl nitroacetate | Chiral Primary Amine (20) | Water | 2.2 | 97 | 89 |
Data adapted from analogous reactions and may not be representative of this compound reactions.
Table 2: Diastereoselective Alkylation of Alkyl Nitroacetates
| Entry | Electrophile | Alkyl Nitroacetate | Base | Solvent | Temp (°C) | Yield (%) | dr |
| 1 | Benzyl Bromide | tert-Butyl nitroacetate | NaH | THF | 0 to rt | 85 | >95:5 |
| 2 | Methyl Iodide | Ethyl nitroacetate | K₂CO₃ | DMF | rt | 92 | N/A |
| 3 | Allyl Bromide | tert-Butyl nitroacetate | DBU | CH₂Cl₂ | 0 | 88 | >95:5 |
Data adapted from analogous reactions and may not be representative of this compound reactions.
Experimental Protocols
The following are generalized protocols that can be adapted for specific substrates using this compound.
Protocol 1: Michael Addition of this compound to an α,β-Unsaturated Ketone
This protocol describes the conjugate addition of this compound to a Michael acceptor, such as chalcone, followed by the reduction of the nitro group to yield the corresponding γ-amino ester.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., Chalcone)
-
Base (e.g., DBU, Et₃N, or an organocatalyst for asymmetric synthesis)
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂, THF)
-
Zinc dust (activated)
-
Hydrochloric acid (concentrated)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: Michael Addition
-
To a solution of the α,β-unsaturated ketone (1.0 eq) in the chosen anhydrous solvent (e.g., toluene, 5 mL per mmol of ketone) under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 eq for stoichiometric base, or 0.1-0.2 eq for a catalyst).
-
Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).
-
Slowly add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at the same temperature until the starting material is consumed, as monitored by TLC (typically 2-24 hours).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired γ-nitro ester.
Step 2: Reduction of the Nitro Group
-
Dissolve the purified γ-nitro ester (1.0 eq) in ethanol (10 mL per mmol of nitro ester).
-
Add activated zinc dust (5.0-10.0 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (10.0-20.0 eq) dropwise, maintaining the temperature below 20 °C.[1]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC (typically 2-6 hours).
-
Filter the reaction mixture through a pad of celite to remove excess zinc.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the aqueous residue to pH > 10 with a concentrated aqueous solution of sodium hydroxide (B78521) or ammonia.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude γ-amino ester.
-
Further purification can be achieved by chromatography or crystallization if necessary.
Protocol 2: Alkylation of this compound
This protocol outlines the α-alkylation of this compound to introduce a desired side chain.
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide)
-
Strong, non-nucleophilic base (e.g., NaH, DBU)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, 10 mL per mmol) at 0 °C under an inert atmosphere, add the base (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add the alkyl halide (1.05 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 4-12 hours).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the α-alkylated-α-nitro ester.
-
The subsequent reduction of the nitro group can be carried out as described in Protocol 1, Step 2.
Visualizations
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: General workflow for the synthesis of α-amino acids.
Caption: Mechanism of the Michael addition reaction.
Caption: Plausible mechanism for the reduction of a nitro group.
References
Application Notes and Protocols: Propyl Nitroacetate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl nitroacetate (B1208598) is a versatile C3-building block that serves as a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. Its activated methylene (B1212753) group, flanked by a nitro and an ester group, allows it to participate in a variety of carbon-carbon bond-forming reactions. This reactivity makes it a key precursor for the synthesis of chiral amines, amino acids, and complex heterocyclic systems that are central to many drug scaffolds.[1][2][3][4][5]
This document provides detailed application notes and experimental protocols for the use of propyl nitroacetate in key synthetic transformations, including its own preparation, the Henry (nitroaldol) reaction, Michael addition, and Knoevenagel condensation.
Synthesis of this compound
Application Note: The synthesis of this compound is a crucial first step for its application in pharmaceutical synthesis. A common and effective method involves the nitration of an acetoacetate (B1235776) ester followed by cleavage.[6] An alternative route involves the esterification of the dipotassium (B57713) salt of nitroacetic acid.[7] The following protocol is adapted from established procedures for alkyl nitroacetates.
Experimental Protocol: Preparation of this compound
This protocol describes a two-step process for the synthesis of this compound from propyl acetoacetate.
Step 1: Nitration of Propyl Acetoacetate
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of propyl acetoacetate (1 equivalent) in acetic anhydride (B1165640) (2 equivalents) is prepared.
-
The solution is cooled to 0-5 °C in an ice-salt bath.
-
A mixture of fuming nitric acid (1.1 equivalents) and acetic anhydride (1.1 equivalents), pre-cooled to 0 °C, is added dropwise to the propyl acetoacetate solution while maintaining the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at 0-5 °C for 1-2 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 2: Cleavage of the Nitroacetoacetate Intermediate
-
Once the nitration is complete, the reaction mixture is slowly added to a solution of sodium hydroxide (B78521) (2 equivalents) in propanol (B110389) at 0 °C.
-
The mixture is stirred at room temperature for 2-4 hours.
-
The reaction is then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude this compound is purified by vacuum distillation to yield the final product.
Table 1: Representative Data for the Synthesis of Alkyl Nitroacetates
| Alkyl Group | Starting Material | Reagents | Yield (%) | Reference |
| Methyl | Methyl acetoacetate | HNO₃, Ac₂O, NaOH/MeOH | 66-70 | [7] |
| Ethyl | Ethyl acetoacetate | HNO₃, Ac₂O, NaOH/EtOH | ~60 | [6] |
| Propyl | Propyl acetoacetate | HNO₃, Ac₂O, NaOH/PrOH | Estimated >60 | Adapted from[6] |
Logical Relationship: Synthesis of this compound
Caption: Synthesis of this compound via nitration and cleavage.
Henry (Nitroaldol) Reaction
Application Note: The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[8] When this compound is used, the reaction yields β-hydroxy-α-nitro esters, which are valuable precursors for the synthesis of β-amino acids and other pharmaceutically active compounds.[9] Asymmetric variants of the Henry reaction, often employing chiral catalysts, are particularly important for the synthesis of enantiomerically pure drug intermediates.[9][10]
Experimental Protocol: Asymmetric Henry Reaction
This protocol describes a general procedure for the asymmetric Henry reaction of an aldehyde with this compound using a chiral copper(II) catalyst.
-
To a stirred solution of the chiral ligand (e.g., a chiral bis(oxazoline) or salen-type ligand) (0.1 equivalents) in a suitable solvent (e.g., THF, CH₂Cl₂, or a mixture) is added Cu(OAc)₂ (0.1 equivalents).
-
The mixture is stirred at room temperature for 1 hour to form the catalyst complex.
-
The aldehyde (1 equivalent) is then added to the reaction mixture.
-
This compound (1.5 equivalents) is added, followed by a mild base (e.g., triethylamine, 1.2 equivalents).
-
The reaction is stirred at the desired temperature (e.g., room temperature or 0 °C) and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired β-hydroxy-α-nitro ester.
Table 2: Representative Data for Asymmetric Henry Reactions
| Aldehyde | Catalyst | Base | Yield (%) | ee (%) | Reference |
| Benzaldehyde | Chiral Cu(I)-tetrahydrosalen | Et₃N | 95 | 94 | [9] |
| 4-Nitrobenzaldehyde | Chiral Cu(II)-diamine | DBU | 91 | 91 | [10] |
| Cinnamaldehyde | Chiral Cu(I)-tetrahydrosalen | Et₃N | 92 | 96 | [9] |
Signaling Pathway: Asymmetric Henry Reaction
Caption: Catalytic cycle of an asymmetric Henry reaction.
Michael Addition
Application Note: The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This compound, as a soft carbon nucleophile, readily participates in Michael additions to various acceptors like enones, enoates, and nitroalkenes.[11][12][13][14] The resulting adducts are highly functionalized and can be converted into a variety of pharmaceutical intermediates, including γ-amino acids and complex carbocyclic and heterocyclic systems.[15] Organocatalytic asymmetric Michael additions of nitroacetates have been extensively studied.[16]
Experimental Protocol: Organocatalytic Asymmetric Michael Addition
This protocol describes a general procedure for the asymmetric Michael addition of this compound to an α,β-unsaturated ketone (enone) using a chiral primary amine catalyst.
-
In a reaction vial, the α,β-unsaturated ketone (1 equivalent), the chiral primary amine catalyst (e.g., a cinchona alkaloid derivative) (0.1 equivalents), and an acid co-catalyst (e.g., benzoic acid) (0.1 equivalents) are dissolved in a suitable solvent (e.g., toluene (B28343), CH₂Cl₂).
-
The mixture is stirred at room temperature for 10-15 minutes.
-
This compound (1.5 equivalents) is added to the reaction mixture.
-
The reaction is stirred at the desired temperature (e.g., room temperature or 40 °C) until the starting enone is consumed, as monitored by TLC.
-
The reaction mixture is then directly purified by column chromatography on silica gel to yield the Michael adduct.
Table 3: Representative Data for Asymmetric Michael Additions
| Enone | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| Cyclohexenone | Chiral diamine | Toluene | 86 | 95 | [11] |
| Chalcone | Chiral primary amine | H₂O | 95 | 92 | [14] |
| β-Nitrostyrene | Chiral squaramide | Toluene | 90 | 95 | [16] |
Experimental Workflow: Asymmetric Michael Addition
Caption: Workflow for an organocatalytic Michael addition.
Knoevenagel Condensation
Application Note: The Knoevenagel condensation is a reaction between an active methylene compound, such as this compound, and a carbonyl compound (aldehyde or ketone), typically catalyzed by a weak base.[17] This reaction is widely used to synthesize α,β-unsaturated compounds. In pharmaceutical synthesis, it is a key step in the preparation of various heterocyclic compounds and other complex molecules.[18][19]
Experimental Protocol: Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of an aromatic aldehyde with this compound.
-
In a round-bottom flask, the aromatic aldehyde (1 equivalent), this compound (1.1 equivalents), and a catalytic amount of a base (e.g., piperidine, 0.1 equivalents) are dissolved in a suitable solvent (e.g., ethanol, toluene).
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction, especially when using toluene as the solvent.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with dilute HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄ and concentrated.
-
The crude product is purified by recrystallization or column chromatography to give the desired α,β-unsaturated nitro ester.
Table 4: Representative Data for Knoevenagel Condensations
| Aldehyde | Base | Solvent | Yield (%) | Reference |
| 3-(5-formylindolin-1-yl)propyl benzoate | Aq. extract of A. concinna | Toluene | 92-95 | [18] |
| 4-Chlorobenzaldehyde | DIPEAc | None | 95 | [19] |
| 2-Methoxybenzaldehyde | Piperidine | Ethanol | >90 | [17] |
Signaling Pathway: Knoevenagel Condensation
Caption: Mechanism of the Knoevenagel condensation.
References
- 1. New Enantioselective Approaches to the Synthesis of Amino Acid Derivatives and Peptides Using Chiral Proton Catalysis [ir.vanderbilt.edu]
- 2. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
- 4. Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. US5162572A - Process for preparation of nitroacetate - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Henry Reaction [organic-chemistry.org]
- 9. A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organocatalytic Enantioselective Michael Addition of α-Nitroacetate to α,β-Unsaturated Enones: A Route to Chiral γ-Nitro Ketones and δ-Keto Esters -Bulletin of the Korean Chemical Society | Korea Science [koreascience.or.kr]
- 14. scispace.com [scispace.com]
- 15. Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy [organic-chemistry.org]
- 16. Organocatalytic asymmetric conjugate addition of t -butyl nitroacetate to o -quinone methides: synthesis of optically active α-nitro-β,β-diaryl-propio ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28068D [pubs.rsc.org]
- 17. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
Catalytic Methods for Propyl Nitroacetate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic synthesis of propyl nitroacetate (B1208598), a valuable building block in organic synthesis. The following sections outline key synthetic methodologies, present quantitative data in a structured format, and provide detailed experimental procedures.
Introduction
Propyl nitroacetate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its nitro and ester functional groups allow for a wide range of chemical transformations. This document explores several catalytic methods for its synthesis, with a focus on providing practical, reproducible protocols for laboratory applications.
Catalytic Synthesis Methodologies
Three primary catalytic routes for the synthesis of this compound are discussed:
-
Acid-Catalyzed Esterification: A classic and robust method involving the reaction of a nitroacetic acid salt with propanol (B110389) in the presence of a strong acid catalyst.
-
Nitration of Propyl Acetoacetate (B1235776): A method involving the nitration of a β-keto ester followed by cleavage to yield the desired product.
-
Emerging Methods (Organocatalytic and Enzymatic): While less direct for this specific molecule, these methods offer potential for asymmetric synthesis and green chemistry approaches.
Application Note 1: Acid-Catalyzed Esterification of Dipotassium (B57713) Nitroacetate
This is the most common and well-documented method for the preparation of alkyl nitroacetates. The protocol is adapted from a reliable procedure for the synthesis of methyl nitroacetate, with modifications for the use of propanol.
Experimental Workflow
Caption: Workflow for Acid-Catalyzed this compound Synthesis.
Quantitative Data
| Parameter | Value | Reference/Comment |
| Reactants | ||
| Dipotassium Nitroacetate | 0.39 mol | Based on a scaled protocol. |
| n-Propanol | 11.6 mol | Serves as both reactant and solvent. |
| Concentrated Sulfuric Acid | 1.16 mol | Catalyst. |
| Reaction Conditions | ||
| Initial Temperature | -15 °C | For controlled addition of acid. |
| Reaction Temperature | Room Temperature | After acid addition. |
| Reaction Time | ~8 hours | After warming to room temperature. |
| Yield | ||
| Expected Yield | 65-75% | Estimated based on similar ester syntheses.[1] |
Detailed Experimental Protocol
Materials:
-
Dipotassium salt of nitroacetic acid (finely powdered)
-
n-Propanol
-
Concentrated sulfuric acid
-
Benzene
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Pressure-equalizing dropping funnel
-
Calcium chloride drying tube
-
Thermometer
-
Ice-salt bath
-
Rotary evaporator
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel fitted with a calcium chloride drying tube, and a thermometer, add 70 g (0.39 mole) of finely powdered dipotassium salt of nitroacetic acid and 697 mL (11.6 moles) of n-propanol.
-
Acid Addition: Cool the stirred slurry to -15 °C ± 3 °C using an ice-salt bath. With vigorous stirring, add 63 mL (1.16 moles) of concentrated sulfuric acid via the dropping funnel over approximately 1 hour. Maintain the reaction temperature at -15 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature over a 4-hour period. Continue stirring for an additional 4 hours at room temperature.
-
Workup:
-
Remove the precipitated salts by suction filtration.
-
Concentrate the filtrate on a rotary evaporator at 30–40 °C to remove the excess propanol.
-
Dissolve the residual oil in benzene and wash with water in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the benzene by distillation.
-
Application Note 2: Synthesis via Nitration of Propyl Acetoacetate
This method provides an alternative route to this compound, which can be advantageous if propyl acetoacetate is a more readily available starting material. The process involves the formation of an intermediate which is then cleaved to give the final product.
Logical Relationship of Synthesis Steps
Caption: Synthesis of this compound via Nitration.
Quantitative Data
| Parameter | Value | Reference/Comment |
| Reactants | ||
| Propyl Acetoacetate | Varies | Starting material. |
| Acetic Anhydride | Varies | Reagent and solvent. |
| Nitric Acid (90%) | Varies | Nitrating agent. |
| Acid Catalyst (optional) | 0.1 - 1.0 mol % | e.g., Sulfuric acid.[2] |
| Reaction Conditions | ||
| Nitration Temperature | -15 °C to 5 °C | Critical for high yield.[2] |
| Cleavage | Addition of an alcohol | e.g., ethanol (B145695). |
| Yield | ||
| Reported Yield (for ethyl ester) | ~75% | Yield for propyl ester may be similar.[2] |
Detailed Experimental Protocol (Conceptual)
-
Nitration:
-
In a reaction vessel, prepare a solution of propyl acetoacetate and acetic anhydride, optionally with a catalytic amount of an acid like sulfuric acid.
-
Cool the solution to between -15 °C and 5 °C.
-
Slowly add nitric acid, ensuring the temperature is maintained below 20 °C. The reaction is exothermic.
-
-
Cleavage and Workup:
-
After the nitration is complete, add a nucleophile such as ethanol to the reaction mixture to cleave the intermediate propyl nitroacetoacetate.
-
The mixture is typically stirred, and then subjected to an aqueous workup.
-
-
Purification:
-
The crude product is recovered from the organic phase.
-
Purification is achieved by distillation under reduced pressure.
-
Emerging Catalytic Methods
While detailed protocols for the direct synthesis of this compound are not prominent, related research in organocatalysis and enzymatic synthesis suggests potential future applications.
Organocatalytic Asymmetric Synthesis
Organocatalysis has been successfully employed for the asymmetric conjugate addition of nitroacetates to various electrophiles. Chiral catalysts, such as squaramides and thioureas, can facilitate the formation of enantioenriched products. While these methods have been demonstrated with other alkyl nitroacetates, they could potentially be adapted for the asymmetric synthesis of functionalized molecules derived from this compound.
Enzymatic Synthesis
Enzymatic catalysis, particularly with lipases, is a green and highly selective method for ester synthesis. Lipases have been used to synthesize a variety of esters, including propyl esters of other carboxylic acids. An enzymatic approach to this compound would involve the reaction of nitroacetic acid or a simple ester thereof with propanol, catalyzed by a lipase (B570770) in a suitable solvent system. This method would offer mild reaction conditions and high selectivity, though optimization would be required.
Safety Precautions
-
Nitro compounds can be energetic and should be handled with care.
-
Concentrated acids are corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Organic solvents are flammable. Ensure proper ventilation and avoid ignition sources.
-
Reactions involving nitric acid can be highly exothermic and require careful temperature control.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should always be taken.
References
Application Notes and Protocols for the Scale-Up Synthesis of Propyl Nitroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of propyl nitroacetate (B1208598), a valuable reagent in organic synthesis. The procedure is adapted from the well-established synthesis of methyl nitroacetate and is designed to be scalable for laboratory use.[1][2] This protocol emphasizes safety, particularly in the handling of the intermediate dipotassium (B57713) salt of nitroacetic acid, and provides methods for purification and characterization of the final product. The synthesis involves the formation of the dipotassium salt of nitroacetic acid from nitromethane (B149229), followed by esterification with n-propanol.
Introduction
Propyl nitroacetate is an important building block in organic chemistry, utilized in the synthesis of various pharmaceuticals and complex organic molecules. Its utility stems from the presence of both an ester and a nitro functional group, allowing for a diverse range of chemical transformations. The following protocol details a reliable and scalable method for the preparation of this compound in a laboratory setting. The procedure is based on a two-step process: the formation of the dipotassium salt of nitroacetic acid and its subsequent esterification.
Safety Precautions
Extreme caution must be exercised when handling the dipotassium salt of nitroacetic acid, as it is reported to be explosive when dry. [1][2] The protocol described herein is designed to minimize this risk by avoiding the isolation and drying of this intermediate.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Static Discharge: Grounding and bonding of equipment should be considered to prevent static discharge, especially during filtration and transfer of flammable solvents.[3][4]
-
Ignition Sources: Keep the reaction setup away from open flames, hot surfaces, and other potential sources of ignition.[3][4][5][6]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Experimental Protocols
Materials and Equipment
| Material | Grade | Supplier |
| Nitromethane | Reagent | Sigma-Aldrich |
| Potassium Hydroxide (B78521) | ACS Reagent | Fisher Scientific |
| n-Propanol | Anhydrous | VWR |
| Sulfuric Acid (98%) | ACS Reagent | J.T. Baker |
| Ethyl Acetate | ACS Reagent | EMD Millipore |
| Brine (saturated NaCl solution) | - | - |
| Magnesium Sulfate (anhydrous) | Reagent | Alfa Aesar |
| Round-bottom flasks | - | - |
| Magnetic stirrer and stir bars | - | - |
| Reflux condenser | - | - |
| Dropping funnel | - | - |
| Buchner funnel and filter flask | - | - |
| Separatory funnel | - | - |
| Rotary evaporator | - | - |
| Vacuum distillation apparatus | - | - |
Step 1: Preparation of Dipotassium Nitroacetate
This procedure is adapted from the synthesis of the dipotassium salt of nitroacetic acid as described in Organic Syntheses.[1]
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of potassium hydroxide (112 g) in water (112 mL).
-
With vigorous stirring, add nitromethane (61 g, 1.0 mole) from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature may rise to 60-80°C.[1]
-
After the addition is complete, heat the mixture to reflux for 1 hour using an oil bath.
-
Cool the reaction mixture to room temperature. The dipotassium salt of nitroacetic acid will precipitate as a crystalline solid.
-
Crucially, do not filter and dry the salt. Proceed directly to the esterification step with the crude, wet salt.
Step 2: Esterification to this compound
This procedure is an adaptation of the esterification of the dipotassium salt of nitroacetic acid.[1]
-
To the flask containing the wet dipotassium nitroacetate, add n-propanol (500 mL).
-
Cool the stirred suspension to -15°C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid (116 g, 1.16 moles) via a dropping funnel, ensuring the temperature is maintained below -10°C. This addition should take approximately 1 hour.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Filter the reaction mixture through a Buchner funnel to remove the precipitated potassium sulfate. Wash the filter cake with a small amount of n-propanol.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 200 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
The following table summarizes the expected yields and purity for the synthesis of this compound at different laboratory scales. These values are illustrative and may vary based on experimental conditions.
| Scale (Nitromethane) | Expected Yield (g) | Expected Yield (%) | Purity (by GC) |
| 10 mmol | 1.0 - 1.2 | 68 - 82% | >95% |
| 50 mmol | 5.2 - 6.0 | 71 - 82% | >95% |
| 250 mmol | 27 - 31 | 74 - 84% | >97% |
| 1.0 mol | 110 - 125 | 75 - 85% | >97% |
Characterization
The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ester C=O, nitro NO₂).
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reagents and Intermediates
Caption: Reagents and intermediates in this compound synthesis.
References
Troubleshooting & Optimization
Propyl Nitroacetate Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of propyl nitroacetate (B1208598). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize experimental outcomes.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of propyl nitroacetate in a question-and-answer format.
Q1: My reaction yield is significantly lower than reported values. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors, primarily related to reaction conditions, starting material quality, and the presence of side reactions.
-
Sub-optimal Reaction Temperature: Temperature control is critical, especially for methods involving nitration, which can be highly exothermic.[1] For the synthesis from propyl acetoacetate (B1235776), maintaining a low temperature (ideally between -15°C and 5°C) is crucial to prevent the formation of undesired side products.[1]
-
Presence of Water: Moisture can lead to unwanted side reactions, such as the Nef reaction, or hydrolysis of the ester product.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. The use of anhydrous magnesium sulfate (B86663) can help mitigate the Nef reaction when starting from the dipotassium (B57713) salt of nitroacetic acid.[2]
-
Impure Starting Materials: The dipotassium salt of nitroacetic acid is known to be hygroscopic.[2] It's recommended to use it immediately after drying to prevent moisture absorption.
-
Incorrect Catalyst Concentration: The amount of acid catalyst can significantly impact the reaction rate and equilibrium. For the acetoacetate method, the catalyst concentration should be between 0.01 mol% and 10 mol% relative to the alkyl acetoacetate.[1]
-
Side Reactions: O-alkylation can be a competing reaction pathway in some condensation reactions, leading to byproducts instead of the desired C-alkylation product.[3]
Troubleshooting Steps for Low Yield:
-
Verify Temperature Control: Use an appropriate cooling bath (e.g., ice-salt or dry ice-acetone) to maintain the recommended reaction temperature.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator. Use freshly opened or distilled anhydrous solvents.
-
Check Purity of Starting Materials: If possible, purify starting materials before use. For the dipotassium salt of nitroacetic acid, ensure it is properly dried and handled in a moisture-free environment.[2]
-
Optimize Catalyst Loading: Perform small-scale experiments to determine the optimal catalyst concentration for your specific reaction conditions.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials and the formation of the product.
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: The primary byproducts depend on the synthesis route. A common side reaction is the Nef reaction, particularly when using the dipotassium salt of nitroacetic acid under aqueous acidic conditions.[2] In syntheses starting from acetoacetates, improper temperature control can lead to various decomposition and side products due to the exothermic nature of the nitration.[1]
Minimization Strategies:
-
For the Dipotassium Salt Method: Introduce anhydrous magnesium sulfate to the reaction mixture to sequester any water present and suppress the Nef reaction.[2]
-
For the Acetoacetate Method: Strictly adhere to low-temperature conditions during the addition of nitric acid.[1] The rate of addition should be slow enough to prevent a rise in temperature.[1]
Q3: My final product is difficult to purify. What are the best practices for purification?
A3: Effective purification of this compound typically involves a multi-step process to remove unreacted starting materials, catalyst, and byproducts.
-
Neutralization and Washing: After the reaction is complete, the mixture should be neutralized to remove the acid catalyst. A wash with a saturated solution of a weak base like sodium bicarbonate is common, followed by washing with water or brine to remove water-soluble impurities.[2][4]
-
Extraction: The product is typically extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[5][6]
-
Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove residual water.
-
Distillation: The final purification step is usually vacuum distillation to obtain pure this compound.[1][2]
A general workflow for synthesis and purification is illustrated below.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthesis routes for this compound?
A1: There are three primary methods for synthesizing this compound, each with its own advantages and considerations.
-
From the Dipotassium Salt of Nitroacetic Acid: This is a classic and reliable method that involves the acid-catalyzed esterification of the pre-formed dipotassium salt of nitroacetic acid with propanol (B110389).[2] Yields for analogous ethyl esters are reported to be above 70%.[2] A "greener" version of this method has been developed to avoid handling the potentially explosive dry salt.[5][6]
-
From Propyl Acetoacetate: This method involves the low-temperature nitration of propyl acetoacetate using nitric acid in an acid anhydride (B1165640), followed by cleavage of the intermediate.[1] This method can achieve high yields (up to 78% for the ethyl ester) but requires careful temperature control.[1]
-
Transesterification: This route involves reacting a more common nitroacetate, like methyl nitroacetate, with propanol in the presence of a catalyst, such as dibutyltin(IV) oxide (DBTO), to exchange the alkyl group of the ester.[7][8]
The choice of method often depends on the availability of starting materials, scale of the reaction, and equipment for temperature control.
Q2: What are the critical safety precautions to take during the synthesis?
A2: Safety is paramount when synthesizing nitro compounds.
-
Explosion Hazard: The dry dipotassium salt of nitroacetic acid is potentially explosive and should be handled with extreme care.[2][5] It is recommended to use it in a moist state or follow procedures that avoid its isolation in a dry, powdered form.[5][6]
-
Exothermic Reactions: The nitration of acetoacetates with nitric acid and acetic anhydride is a violently exothermic reaction.[1] This reaction must be performed with adequate cooling and slow, controlled addition of reagents to prevent a runaway reaction.
-
Handling of Nitric Acid: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
General Precautions: As with all chemical syntheses, it is important to have a clear understanding of the potential hazards of all reagents and to have appropriate safety measures in place, such as a fire extinguisher and safety shower.
Q3: How do reaction parameters affect the yield in the acetoacetate method?
A3: The yield of alkyl nitroacetate from the corresponding alkyl acetoacetate is highly dependent on the reaction temperature. Lower temperatures generally lead to higher yields by minimizing the formation of byproducts.
Below is a summary of reported yields for ethyl nitroacetate at different temperatures, which can serve as a guideline for the synthesis of this compound.
| Starting Material | Reaction Temperature (°C) | Reported Yield (%) | Reference |
| Ethyl Acetoacetate | 15 to 20 | 60 | [1] |
| Ethyl Acetoacetate | 0 to 5 | 75 | [1] |
| Ethyl Acetoacetate | -15 to -10 | 78 | [1] |
Experimental Protocols
Method A: Synthesis from the Dipotassium Salt of Nitroacetic Acid
This protocol is adapted from established methods for alkyl nitroacetates.[2]
-
Preparation of the Dipotassium Salt: In a three-necked flask equipped with a mechanical stirrer and condenser, a solution of potassium hydroxide (B78521) in water is prepared. Nitromethane is added dropwise, and the mixture is heated to reflux. Upon cooling, the dipotassium salt of nitroacetic acid precipitates and is collected by filtration.[2]
-
Esterification: The finely powdered dipotassium salt is suspended in propanol in a three-necked flask equipped with a mechanical stirrer and a dropping funnel. The mixture is cooled to -15°C.[2]
-
Concentrated sulfuric acid is added dropwise with vigorous stirring, ensuring the temperature is maintained at -15°C.[2]
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.[2]
-
The precipitate is filtered off, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed, and the crude product is purified by vacuum distillation to yield this compound.[2]
Method B: Synthesis from Propyl Acetoacetate
This protocol is based on the nitration of acetoacetates.[1]
-
Reaction Setup: A solution of acetic anhydride, optionally with a catalytic amount of concentrated sulfuric acid (0.1 to 1.0 mol%), is prepared in a three-necked flask equipped with a magnetic stirrer, thermometer, and an addition funnel.[1]
-
Cooling: The reaction mixture is cooled to between -15°C and -10°C.
-
Addition of Acetoacetate: Propyl acetoacetate is added slowly, maintaining the low temperature.[1]
-
Nitration: 99% nitric acid is added dropwise at a rate that keeps the temperature between -15°C and -10°C. Caution: This reaction is violently exothermic.[1]
-
Cleavage: After stirring at low temperature for several hours, the reaction mixture is added to ice-cold propanol and stirred. The mixture is then allowed to warm to room temperature and stirred overnight.[1]
-
Workup: The solution is neutralized with anhydrous sodium carbonate, filtered, and the volatiles are removed under vacuum.
-
Purification: The crude product is purified by vacuum distillation to yield this compound.[1]
The reaction pathway for this method is visualized below.
Troubleshooting Low Yields: A Decision Tree
If you are experiencing lower than expected yields, use the following decision tree to diagnose the potential issue.
References
- 1. US5162572A - Process for preparation of nitroacetate - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalforums.com [chemicalforums.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Convenient and âGreenerâ Synthesis of Methyl Nitroacetate [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Propyl Nitroacetate
Welcome to the technical support center for the synthesis of propyl nitroacetate (B1208598). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and offers solutions to specific problems you may encounter during the synthesis of propyl nitroacetate. The guidance is categorized by the synthetic method.
Esterification of Nitroacetic Acid
This method typically involves the reaction of a salt of nitroacetic acid (e.g., dipotassium (B57713) nitroacetate) with propanol (B110389) in the presence of a strong acid catalyst.
Q1: My reaction mixture turned a deep blue or brown color, and the yield of this compound is very low. What is happening?
A1: This is a classic sign of the Nef reaction , a common side reaction when handling nitroalkane salts under acidic conditions.[1][2][3][4] The nitronate salt is hydrolyzed to an aldehyde or ketone, in this case, likely leading to decomposition products. The product distribution in this reaction is highly dependent on the pH of the system; lower pH favors the desired esterification, while a pH above 1 can lead to the formation of oximes and other byproducts.[1]
Troubleshooting:
-
Ensure Anhydrous Conditions: The Nef reaction is promoted by the presence of water. Use anhydrous reagents and solvents. A recommended practice is the addition of a drying agent like anhydrous magnesium sulfate (B86663) to the reaction mixture.[5]
-
Control Acidity: The concentration of the acid catalyst is crucial. While acidic conditions are necessary for esterification, excessively strong acidity or the presence of water can favor the Nef reaction.[1]
-
Temperature Control: Perform the addition of the strong acid at a low temperature (e.g., -15°C) to control the exothermicity of the reaction and minimize side reactions.[5]
Q2: I am observing significant gas evolution from my reaction, and the workup is complicated. What could be the cause?
A2: Vigorous gas evolution could be due to the decomposition of the nitroacetic acid salt or the Nef reaction, which produces nitrous oxide (N₂O).[2][4] Additionally, be aware that the dry dipotassium salt of nitroacetic acid has been reported to be explosive.[5][6]
Troubleshooting:
-
Handle Dipotassium Nitroacetate with Care: Avoid grinding the dry salt vigorously. It is recommended to use the crude, moist salt for the esterification step without complete drying to minimize explosion risk.[5][6]
-
Controlled Reagent Addition: Add the sulfuric acid slowly and with efficient stirring to dissipate heat and control the reaction rate.[5]
Experimental Protocol: Esterification of Dipotassium Nitroacetate
(Adapted from the synthesis of methyl nitroacetate)[5]
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend finely powdered dipotassium salt of nitroacetic acid (1.0 eq) and anhydrous magnesium sulfate (1.5 eq) in propanol (excess).
-
Cool the mixture to -15°C with vigorous stirring.
-
Slowly add concentrated sulfuric acid (3.0 eq) dropwise, maintaining the temperature below -10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Filter the reaction mixture to remove the inorganic salts.
-
Remove the excess propanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Troubleshooting Workflow for Esterification
Caption: Troubleshooting workflow for low yields in the esterification of nitroacetic acid.
Alkylation of Nitroacetate Esters
This method involves the deprotonation of a nitroacetate ester (e.g., ethyl nitroacetate) with a base, followed by reaction with a propyl halide.
Q3: I am getting a significant amount of a byproduct with a different mass spectrum, and my desired product yield is low. What is the likely side reaction?
A3: A common side reaction in the alkylation of nitroacetates is O-alkylation , where the propyl group attaches to one of the oxygen atoms of the nitro group instead of the carbon. This leads to the formation of a nitronate ester, which is often unstable and can decompose.[7]
Troubleshooting:
-
Choice of Solvent: O-alkylation is often favored in polar, aprotic solvents. Using a nonpolar solvent like toluene (B28343) may favor C-alkylation.
-
Counter-ion: The nature of the cation from the base can influence the O/C alkylation ratio.
-
Catalyst: The use of certain transition metal catalysts, such as those based on nickel, has been shown to favor C-alkylation over O-alkylation.[3][4][8]
Q4: I am observing a significant amount of a higher molecular weight byproduct. What could this be?
A4: This is likely due to dialkylation , where a second propyl group is added to the nitroacetate. This occurs if the initially formed this compound is deprotonated and reacts again with the propyl halide.
Troubleshooting:
-
Molar Ratio of Reactants: To prevent dialkylation, it is crucial to use a molar ratio where the nitroacetate is in excess relative to the alkylating agent and the base. A 2:1:1 molar ratio of nitroacetate:propyl halide:base is recommended.[9]
-
Controlled Addition of Alkylating Agent: Slowly adding the propyl halide to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus minimizing the chance of a second alkylation.
Quantitative Data on Alkylation Side Reactions
| Reactant Ratio (Nitroacetate:Halide:Base) | Dialkylation Observed | Reference |
| 1:1:1 | Dibenzylated derivative detected | [9] |
| 2:1:1 | Formation of dialkylated derivative prevented | [9] |
Experimental Protocol: Alkylation of Ethyl Nitroacetate
(Adapted from a general procedure for alkylation of ethyl nitroacetate)[9]
-
In a round-bottom flask, combine ethyl nitroacetate (2.0 eq) and a suitable base (e.g., potassium carbonate, 1.0 eq).
-
Add a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) if performing the reaction under phase-transfer conditions.
-
Add a suitable solvent (e.g., toluene or acetonitrile).
-
With stirring, slowly add propyl bromide or propyl iodide (1.0 eq) to the mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a dilute acid solution.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography or vacuum distillation.
Logical Flow for Minimizing Alkylation Side Reactions
Caption: Decision-making process for addressing side reactions in nitroacetate alkylation.
Transesterification
This method involves the conversion of an existing ester (e.g., methyl nitroacetate) to this compound by reacting it with propanol, typically in the presence of a catalyst.
Q5: The conversion of my starting ester is low, even after a long reaction time. What can I do to improve the yield?
A5: Transesterification is a reversible reaction.[6][10] To drive the equilibrium towards the product (this compound), you need to remove one of the products as it is formed. In this case, removing the methanol (B129727) byproduct is the most effective strategy.
Troubleshooting:
-
Removal of Byproduct: Use a distillation setup to remove the lower-boiling alcohol (methanol) as it is formed.
-
Use of Excess Propanol: Employing a large excess of propanol can also shift the equilibrium towards the desired product.
-
Catalyst Choice: While acid and base catalysts are common, other catalysts like dibutyltin (B87310) (IV) oxide can also be effective. The choice of catalyst can influence the reaction rate and equilibrium position.
Q6: I am observing several unexpected peaks in my GC-MS analysis of the final product. What are these likely to be?
A6: These could be byproducts from side reactions, especially if the reaction was heated for an extended period. With prolonged reaction times, undesired transesterification byproducts can form.
Troubleshooting:
-
Optimize Reaction Time: Monitor the reaction closely by GC or TLC and stop it once the consumption of the starting material has plateaued to avoid the formation of degradation products.
-
Purification: Careful purification by fractional distillation under reduced pressure is essential to separate the desired this compound from other ester byproducts.
Yield Data for Transesterification under Different Conditions
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| H₂SO₄ | 65 | 3.5 | 96.9 | [10] |
| Amberlyst-35 | 80 | 3 | 78 | [11][12] |
| Immobilized Lipase | 52 | - | 90 | [13] |
Note: Yields are for similar esterification/transesterification reactions and may vary for this compound.
Analytical Methods for Purity Assessment
Accurate assessment of product purity and identification of side products is critical. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.
Q7: What are the recommended GC-MS conditions for analyzing my reaction mixture?
A7: A standard non-polar or medium-polarity capillary column is generally suitable for the analysis of this compound and related byproducts.
Recommended GC-MS Protocol:
-
Column: A DB-5 or HP-5ms column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injection: Splitless injection is suitable for trace analysis of byproducts, while a split injection can be used for the main components.
-
Oven Temperature Program:
-
Initial temperature: 50-70°C, hold for 1-2 minutes.
-
Ramp: 10-15°C/min to 250-280°C.
-
Final hold: 5-10 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
Q8: Can I use HPLC to analyze the purity of my this compound?
A8: Yes, Reversed-Phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound and potential non-volatile impurities.
Recommended HPLC Protocol:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic or phosphoric acid for better peak shape) and a polar organic solvent like acetonitrile (B52724) or methanol. A typical gradient could be from 30% to 90% organic solvent over 15-20 minutes.
-
Flow Rate: 0.8-1.2 mL/min.
-
Detection: UV detection at a wavelength where the nitro group or ester carbonyl absorbs, typically in the range of 210-280 nm.[8][14][15]
Experimental Workflow for Synthesis and Analysis
Caption: General workflow for the synthesis and analysis of this compound.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Transesterification of Methyl Acetate with nâPropanol: Reaction Kinetics and Simulation in Reactive Distillation Process [acs.figshare.com]
- 3. Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nef reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A Convenient and âGreenerâ Synthesis of Methyl Nitroacetate [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
Purification of crude propyl nitroacetate by fractional distillation
This guide provides troubleshooting advice and detailed protocols for the purification of crude propyl nitroacetate (B1208598) by fractional distillation. It is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My distillation is proceeding very slowly, or the condensate ring is not rising up the column. What should I do?
A1: This is a common issue that can be caused by several factors:
-
Insufficient Heating: The temperature of the heating mantle or oil bath may be too low. Increase the temperature gradually in small increments (5-10 °C).
-
Poor Insulation: The fractionating column may be losing too much heat to the surrounding environment. Insulate the column by wrapping it with glass wool or aluminum foil. This is particularly important for high-boiling point compounds.
-
Vacuum Level Too High (for vacuum distillation): If the pressure is too low, the boiling point of your compound might be below the temperature of the condenser, preventing condensation. Try slightly reducing the vacuum.
Q2: The temperature at the distillation head is fluctuating wildly. Why is this happening and how can I fix it?
A2: Temperature fluctuations usually indicate an unstable distillation rate or the presence of multiple components boiling close together.
-
Uneven Boiling: Ensure the liquid in the distillation flask is boiling smoothly. Use a magnetic stir bar to prevent bumping. For vacuum distillation, boiling stones are not effective; vigorous stirring is essential.
-
"Flooding" of the Column: If the heating rate is too high, the column can fill with condensate, leading to poor separation and temperature instability. Reduce the heating rate to allow for a clear separation between vapor and liquid phases in the column.
-
Co-distillation of Impurities: If your crude product contains a significant amount of impurities with boiling points close to that of propyl nitroacetate, you may see an initial lower boiling fraction before the temperature stabilizes at the boiling point of your product. Collect this "forerun" in a separate receiving flask.
Q3: I am not achieving good separation between my product and impurities. How can I improve the efficiency of my fractional distillation?
A3: The efficiency of fractional distillation depends on achieving a high number of theoretical plates.
-
Use a More Efficient Column: A longer fractionating column or one with a more complex packing (like Vigreux indentations or Raschig rings) will provide more surface area for condensation-vaporization cycles, leading to better separation.
-
Slow and Steady Distillation Rate: A slower distillation rate allows for better equilibrium to be established in the column. A common recommendation is a collection rate of 1-2 drops per second.
-
Maintain a Proper Temperature Gradient: Ensure there is a gradual decrease in temperature from the bottom to the top of the column. Proper insulation can help maintain this gradient.
Q4: My product appears to be decomposing in the distillation flask (e.g., turning dark). What should I do?
A4: this compound, like many nitro compounds, can be thermally sensitive. Decomposition is a significant risk at atmospheric pressure.
-
Use Vacuum Distillation: The most effective way to prevent thermal decomposition is to perform the distillation under reduced pressure. This lowers the boiling point of the compound to a safer temperature.
-
Minimize Residence Time: Do not heat the compound for longer than necessary. Once the distillation is complete, remove the heat source immediately.
-
Check for Contaminants: Acidic or basic impurities can catalyze decomposition at high temperatures. Consider a pre-purification wash of your crude product with a dilute sodium bicarbonate solution, followed by a water wash and drying, to remove acidic impurities.
Q5: What are the expected impurities in my crude this compound?
A5: Impurities will depend on the synthetic route, but common contaminants may include:
-
Starting Materials: Unreacted n-propanol and nitroacetic acid (or its salt).
-
Solvents: Residual solvents from the reaction or extraction steps.
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Byproducts: Water formed during esterification, or byproducts from side reactions.
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Decomposition Products: If the reaction or work-up was performed at elevated temperatures.
Data Presentation: Physical Properties of Relevant Compounds
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (mmHg) |
| This compound | 31333-36-5 | 147.13 | Not Available | 760 |
| n-Propanol | 71-23-8 | 60.10 | 97 | 760 |
| Nitroacetic Acid | 625-75-2 | 105.05 | Decomposes | 760 |
| Ethyl Nitroacetate | 626-35-7 | 133.10 | 105-107 | 25 |
| Methyl Nitroacetate | 625-75-2 | 119.07 | 80-82 | 8 |
Data for ethyl and methyl nitroacetate are provided for reference to illustrate the trend of boiling points under vacuum.
Experimental Protocol: Vacuum Fractional Distillation of Crude this compound
Safety Precautions:
-
ALWAYS work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Nitro compounds can be energetic and should be handled with care. NEVER distill to dryness, as this can concentrate potentially explosive residues.
-
Use a heating mantle with a stirrer, not an open flame.
-
Ensure all glassware is free of cracks or defects, as it will be under vacuum.
Methodology:
-
Apparatus Setup:
-
Assemble a vacuum fractional distillation apparatus as shown in the diagram below. All ground glass joints should be lightly greased to ensure a good seal.
-
Place a magnetic stir bar in a round-bottom flask (no more than two-thirds full with the crude this compound).
-
Connect the flask to a fractionating column (e.g., a Vigreux column).
-
Place a thermometer with an adapter at the top of the column, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.
-
Connect the condenser and a receiving flask. A "cow" type receiving flask is recommended to allow for the collection of different fractions without breaking the vacuum.
-
Connect the vacuum takeoff adapter to a vacuum trap and then to a vacuum pump.
-
-
Distillation Procedure:
-
Begin stirring the crude this compound.
-
Turn on the vacuum pump and allow the pressure in the system to stabilize. Aim for a pressure of 1-10 mmHg.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Observe the distillation. The first fraction to distill will likely be low-boiling impurities such as residual solvents. Collect this "forerun" in the first receiving flask. You will likely observe a lower, unstable boiling point during this phase.
-
As the temperature rises and stabilizes, this indicates the boiling point of your product at the given pressure. Rotate the receiving flask to collect the pure this compound fraction. Record the stable temperature and the pressure.
-
Continue to collect the main fraction until the temperature either begins to drop (indicating the product is finished distilling) or rise sharply (indicating a higher-boiling impurity is beginning to distill).
-
Stop the distillation by removing the heating mantle. Allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure.
-
Disassemble the apparatus and characterize the purified product.
-
Visualizations
Troubleshooting Workflow for Fractional Distillation
Removal of byproducts from propyl nitroacetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of propyl nitroacetate (B1208598). The information is designed to help identify and resolve common issues encountered during the synthesis and purification processes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield of propyl nitroacetate is lower than expected. What are the potential causes?
Low yields in the synthesis of this compound, typically achieved through Fischer esterification of nitroacetic acid and propanol (B110389), are often due to the reversible nature of the reaction.[1][2] The primary factors influencing the equilibrium and overall yield include:
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Incomplete reaction: The reaction may not have reached equilibrium.
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Water content: The presence of water in the reactants or formed during the reaction can shift the equilibrium back towards the starting materials.[1][3]
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Loss of product during workup: this compound may be lost during extraction and washing steps if the procedure is not optimized.
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Suboptimal reaction conditions: Incorrect temperature or catalyst concentration can lead to a lower reaction rate and yield.
Q2: I've noticed an oily, water-insoluble layer during the aqueous workup. What is this likely to be?
This layer is most likely your crude this compound product. Due to its ester functionality, it will have limited solubility in water. However, it will also contain unreacted starting materials and byproducts.
Q3: After purification, my this compound is still showing impurities in the NMR/GC-MS analysis. What are the most common impurities and how can I remove them?
The most common impurities in this compound synthesis are unreacted starting materials and the byproduct of the reaction. The table below summarizes these impurities and methods for their removal.
| Impurity/Byproduct | Chemical Formula/Structure | Boiling Point (°C) | Removal Method |
| Propanol | CH₃CH₂CH₂OH | 97 | Aqueous wash, Fractional distillation |
| Nitroacetic Acid | O₂NCH₂COOH | 105 (decomposes) | Base wash (e.g., with NaHCO₃ solution) |
| Water | H₂O | 100 | Drying with anhydrous salts (e.g., MgSO₄, Na₂SO₄), Azeotropic distillation |
| Acid Catalyst (e.g., H₂SO₄) | H₂SO₄ | 337 | Neutralization with a base wash |
Q4: How can I drive the Fischer esterification reaction towards the product side to improve the yield?
To maximize the yield of this compound, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:
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Using an excess of one reactant: Typically, the less expensive reactant, in this case, propanol, is used in excess.[1]
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Removing water as it is formed: This can be accomplished by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent to the reaction mixture.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues during the synthesis and purification of this compound.
Problem: Low Yield of Crude Product
Caption: Troubleshooting workflow for low crude product yield.
Problem: Product Contamination After Purification
Caption: Troubleshooting workflow for product contamination.
Experimental Protocols
Protocol 1: Removal of Unreacted Nitroacetic Acid
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Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane.
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Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Separation: Gently shake the funnel, venting frequently to release any pressure generated from CO₂ evolution. Allow the layers to separate and discard the aqueous layer.
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Repetition: Repeat the washing step 1-2 more times, or until no more gas evolution is observed.
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Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble components.
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Drying: Dry the organic layer over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the product.
Protocol 2: Removal of Unreacted Propanol and Water by Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus. Ensure the fractionating column is adequately packed and insulated for efficient separation.
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Crude Product Charging: Charge the crude this compound into the distillation flask.
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Heating: Gently heat the distillation flask.
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Fraction Collection:
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Collect the first fraction, which will be an azeotrope of propanol and water, followed by any remaining excess propanol (boiling point ~97°C).
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Increase the heating to distill and collect the pure this compound at its boiling point (approximately 80-82°C at 8 mmHg).
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Analysis: Analyze the collected fractions by GC or NMR to confirm their identity and purity.
References
Common impurities in propyl nitroacetate and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propyl nitroacetate (B1208598).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my propyl nitroacetate sample?
A1: Impurities in this compound typically arise from the synthetic route and subsequent degradation. They can be broadly categorized as process-related impurities and degradation products.
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Process-Related Impurities: These are substances that originate from the manufacturing process.
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Unreacted Starting Materials: n-Propanol and precursors to nitroacetic acid, such as nitromethane (B149229).
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Reagents and Catalysts: Residual amounts of reagents like potassium hydroxide (B78521) or catalysts like sulfuric acid may be present.
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Intermediates: The dipotassium (B57713) salt of nitroacetic acid is a key intermediate that might be carried over.[1]
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Side Products: Byproducts from unintended reactions, such as those from the Nef reaction, can occur.[1] Self-condensation products of nitromethane are also a possibility.
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Solvents: Solvents used during synthesis and purification, such as benzene, methanol, or diethyl ether, may be present in trace amounts.[1]
-
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Degradation Products: These impurities form over time due to storage conditions or exposure to environmental factors.
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Hydrolysis Products: this compound can hydrolyze to form nitroacetic acid and n-propanol.
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Photolytic and Thermolytic Degradation Products: Exposure to light and heat can lead to the formation of various degradation products. Forced degradation studies are typically performed to identify these.[2][3][4]
-
Q2: How can I identify an unknown peak in the chromatogram of my this compound sample?
A2: Identifying an unknown peak requires a systematic approach, often involving a combination of chromatographic and spectroscopic techniques.
-
Review the Synthesis Route: Understanding the synthetic pathway of your this compound is the first step in postulating the identity of potential impurities.[5]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for determining the molecular weight of the impurity.[6][7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the impurity, helping to confirm its identity.[8][9][10] It is particularly useful for identifying isomers that may not be distinguishable by MS alone.
-
Reference Standards: The most definitive way to identify an impurity is to compare its retention time and spectral data with that of a certified reference standard.
The following diagram illustrates a logical workflow for impurity identification:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ajpsonline.com [ajpsonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. fbioyf.unr.edu.ar [fbioyf.unr.edu.ar]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ajrconline.org [ajrconline.org]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. researchgate.net [researchgate.net]
Preventing decomposition of propyl nitroacetate during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of propyl nitroacetate (B1208598). The following information is designed to help prevent decomposition and maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing propyl nitroacetate?
A1: There are two main synthetic routes for this compound. The first involves the esterification of the dipotassium (B57713) salt of nitroacetic acid with n-propanol, catalyzed by a strong acid like sulfuric acid. A second common method is the nitration of propyl acetoacetate (B1235776) with nitric acid, followed by cleavage of the resulting intermediate.
Q2: What is the Nef reaction and why is it a concern during this synthesis?
A2: The Nef reaction is the acid- or base-catalyzed hydrolysis of a primary or secondary nitroalkane's conjugate base (a nitronate salt) to an aldehyde or ketone. In the context of this compound synthesis, if the nitronate intermediate is exposed to aqueous acidic conditions, it can decompose into unwanted carbonyl byproducts, reducing the yield of the desired ester. The use of anhydrous reagents is a key preventative measure.[1]
Q3: Are there any significant safety hazards I should be aware of?
A3: Yes. The dipotassium salt of nitroacetic acid, an intermediate in one of the common synthetic routes, has been reported to be explosive when dry.[1] It is also a hygroscopic crystalline powder.[1] Therefore, it is crucial to handle this intermediate with care, avoid grinding it when dry if possible, and use it immediately after drying.[1] The nitration of propyl acetoacetate is a highly exothermic reaction and requires strict temperature control to prevent a runaway reaction.[2]
Q4: How can I improve the purity of my final this compound product?
A4: Purification is typically achieved through distillation under reduced pressure.[1] Before distillation, it is common practice to wash the crude product. For instance, the residual oil can be dissolved in a solvent like benzene (B151609) and washed with water.[1] The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate (B86663), before the solvent is removed.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Decomposition via Nef Reaction: Presence of water during the acid-catalyzed esterification can lead to the Nef reaction. | Ensure all glassware is thoroughly dried. Use anhydrous reagents, particularly the alcohol and solvent. Consider adding a dehydrating agent like anhydrous magnesium sulfate to the reaction mixture.[1] |
| Incomplete Reaction: Insufficient reaction time or improper temperature. | Follow the recommended reaction times and temperatures for the chosen protocol. Monitor the reaction progress using an appropriate analytical technique like TLC or GC. | |
| Loss during Workup: Product lost during extraction or purification steps. | Perform extractions with care to ensure proper phase separation. Minimize transfers between flasks. Use caution during distillation to avoid loss of product. | |
| Dark Brown/Black Reaction Mixture | Decomposition: Overheating, especially during exothermic steps, can cause decomposition. | Maintain strict temperature control throughout the synthesis. Use an ice bath or other cooling system, particularly during the addition of strong acids like nitric or sulfuric acid.[1][2] |
| Side Reactions: The formation of undesired, colored byproducts can occur at higher temperatures. | Adhere to the recommended temperature ranges for each step of the synthesis. For example, when adding sulfuric acid to the dipotassium salt of nitroacetic acid, maintain the temperature at -15°C.[1] | |
| Gas Evolution | Ammonia (B1221849) Liberation: During the formation of the dipotassium salt of nitroacetic acid from nitromethane, ammonia gas is liberated. | This is a normal observation for this specific step.[1] Ensure the reaction is performed in a well-ventilated fume hood. |
| Decomposition: Uncontrolled decomposition can sometimes lead to the evolution of gases. | If gas evolution is vigorous and unexpected, it may be a sign of a runaway reaction. Immediately cool the reaction vessel and take appropriate safety precautions. | |
| Product is Impure | Inadequate Purification: Residual starting materials, byproducts, or solvent may be present. | Ensure thorough washing and drying of the organic phase before distillation. Use fractional distillation under reduced pressure for a more efficient separation. |
| Decomposition during Distillation: The product may be decomposing at the distillation temperature. | Use a vacuum to lower the boiling point of this compound, allowing for distillation at a lower, safer temperature. |
Experimental Protocols
Method 1: From Dipotassium Salt of Nitroacetic Acid
This method is adapted from the synthesis of methyl nitroacetate and can be applied to this compound.[1]
1. Preparation of the Dipotassium Salt of Nitroacetic Acid:
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In a three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and dropping funnel, a fresh solution of potassium hydroxide (B78521) in water is prepared.
-
Nitromethane is added dropwise to the potassium hydroxide solution.
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The mixture is heated to reflux for 1 hour.[1]
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After cooling, the precipitated crystalline product is filtered, washed with methanol, and dried under vacuum.[1]
2. Esterification to this compound:
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The finely powdered dipotassium salt of nitroacetic acid is suspended in n-propanol in a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
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The mixture is cooled to -15°C ± 3°C.[1]
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Concentrated sulfuric acid is added dropwise with vigorous stirring, maintaining the temperature at -15°C.[1]
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The reaction mixture is allowed to warm to room temperature over 4 hours and stirred for an additional 4 hours.[1]
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The precipitate is removed by filtration.
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The filtrate is concentrated on a rotary evaporator at 30-40°C.[1]
-
The residual oil is dissolved in an organic solvent (e.g., ethyl acetate), washed with water, and dried over anhydrous sodium sulfate.
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The solvent is removed, and the crude this compound is purified by distillation under reduced pressure.[1]
Method 2: From Propyl Acetoacetate
This method is adapted from the synthesis of ethyl nitroacetate.[2]
1. Nitration of Propyl Acetoacetate:
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Acetic anhydride (B1165640) is placed in a three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, and cooled to the desired temperature (e.g., -15°C to 5°C).
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Propyl acetoacetate is added slowly, maintaining the temperature.
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Concentrated nitric acid (e.g., 90-99%) is then added slowly and dropwise, ensuring the temperature is strictly maintained within the specified range (e.g., -15°C to 5°C).[2] This step is highly exothermic.
-
The reaction is stirred at this temperature for a specified period (e.g., 90 minutes to 3 hours).[2]
2. Cleavage and Workup:
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The reaction mixture is added to ice-cold n-propanol and stirred.
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The solution can be neutralized with a weak base like anhydrous sodium carbonate.
-
The mixture is filtered, and the volatiles are removed under vacuum.
-
The resulting crude this compound is purified by distillation under reduced pressure.[2]
Quantitative Data Summary
| Parameter | Method 1 (from Dipotassium Salt) | Method 2 (from Propyl Acetoacetate) | Reference(s) |
| Key Reactants | Dipotassium salt of nitroacetic acid, n-propanol, H₂SO₄ | Propyl acetoacetate, Acetic anhydride, HNO₃ | [1][2] |
| Critical Temperature | -15°C during H₂SO₄ addition | -15°C to 5°C during HNO₃ addition | [1][2] |
| Reported Yield (for analogous esters) | >70% (for ethyl nitroacetate) | 60-78% (for ethyl nitroacetate) | [1][2] |
Visualizations
Experimental Workflow for this compound Synthesis (Method 1)
Caption: Workflow for the synthesis of this compound from its dipotassium salt.
Decomposition Pathway: The Nef Reaction
Caption: Simplified mechanism of the Nef reaction, a key decomposition pathway.
References
Troubleshooting low conversion in propyl nitroacetate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propyl nitroacetate (B1208598) reactions. The following information is designed to help you identify and resolve common issues leading to low conversion rates and other experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My propyl nitroacetate synthesis is resulting in a low yield. What are the most common causes?
Low yields in this compound synthesis can stem from several factors throughout the experimental process. Key areas to investigate include the quality of your starting materials, the reaction conditions, and the workup procedure. Incomplete reactions, degradation of the product, and the formation of side products are all common culprits. A systematic approach to troubleshooting, starting with the most likely causes, is recommended.
For a general overview of improving reaction yields, it's important to ensure all glassware is clean and dry, reagents are accurately weighed and pure, and the reaction is carefully monitored.[1]
Q2: How do my starting materials affect the reaction outcome?
The purity and handling of your starting materials are critical for a successful reaction.
-
Nitroacetic Acid/Salts: If you are using the dipotassium (B57713) salt of nitroacetic acid, it is a hygroscopic crystalline powder and should be used immediately after drying.[2] For some procedures, it is recommended to grind the salt into a fine powder just before use.[2] However, newer, "greener" methods aim to eliminate the need for drying and grinding the potentially explosive dipotassium salt.[3]
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Propanol (B110389): Ensure you are using anhydrous propanol, as water can interfere with the esterification process, particularly in Fischer esterification where water is a byproduct.
-
Catalyst: The choice and handling of the catalyst are crucial. For acid-catalyzed reactions, ensure the acid is of the correct concentration and is not contaminated.
Q3: What are the optimal reaction conditions for synthesizing this compound?
The ideal reaction conditions can vary depending on the synthetic route. Below is a summary of key parameters for common methods.
Method 1: Esterification of the Dipotassium Salt of Nitroacetic Acid
This method is reported to be effective for the synthesis of propyl and 2-propyl esters.[2]
| Parameter | Recommended Condition | Notes |
| Catalyst | Concentrated Sulfuric Acid | Acts as both a catalyst and a dehydrating agent. |
| Solvent | Propanol (in excess) | Serves as both the reactant and the solvent. |
| Temperature | -15°C to -5°C (during acid addition) | The reaction is exothermic; slow addition of sulfuric acid is crucial to maintain low temperatures. |
| Additives | Anhydrous Magnesium Sulfate | Can be used to prevent side reactions like the Nef reaction.[2] |
Method 2: Nitration of Propyl Acetoacetate
This method involves the formation of an intermediate which is then cleaved to form the final product.
| Parameter | Recommended Condition | Notes |
| Reactants | Propyl Acetoacetate, Nitric Acid, Acetic Anhydride (B1165640) | Acetic anhydride is used to maintain anhydrous conditions. |
| Catalyst | Sulfuric Acid (optional) | Can be used in catalytically effective amounts. |
| Temperature | Below 20°C, preferably -15°C to 5°C | The reaction is highly exothermic and temperature control is critical to achieving high yields.[4] |
| Nucleophile | Ethanol (for cleavage) | Added after the initial reaction to cleave the intermediate.[4] |
A 60% yield was reported for ethyl nitroacetate when the reaction was maintained between 15°C and 20°C.[4]
Q4: I suspect side reactions are occurring. What are the likely byproducts and how can I minimize them?
Several side reactions can reduce the yield of this compound.
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Decomposition: Alkyl nitroacetoacetate intermediates are unstable in the presence of acid and can undergo condensation reactions.[4] It is crucial to maintain low temperatures and proceed to the next step promptly.
-
Nef Reaction: Under certain conditions, the nitro group can be converted to a carbonyl group, leading to impurities. Using anhydrous conditions can help to avoid this.[2]
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Further Reactions of the Product: this compound itself can be reactive, especially under basic conditions. Careful control of pH during workup is important.
To minimize side reactions, strictly control the reaction temperature, maintain anhydrous conditions where required, and monitor the reaction progress closely to avoid unnecessarily long reaction times.
Q5: What is a reliable experimental protocol for the synthesis of this compound?
The following protocol is adapted from the synthesis of methyl and ethyl nitroacetate and is expected to be effective for this compound.[2]
Synthesis of this compound from Dipotassium Salt of Nitroacetic Acid
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Preparation: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add finely powdered dipotassium salt of nitroacetic acid (0.39 mol) to propanol (11.6 mol).
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Cooling: Cool the mixture to -15°C using an appropriate cooling bath.
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Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (1.16 mol) over approximately 1 hour, ensuring the temperature is maintained at -15°C.
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Reaction: Allow the reaction mixture to warm to room temperature over 4 hours and continue stirring for an additional 4 hours.
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Filtration: Remove the precipitated salts by suction filtration.
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Concentration: Concentrate the filtrate on a rotary evaporator at 30-40°C.
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Extraction: Dissolve the residual oil in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with water.
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Drying: Dry the organic layer over anhydrous sodium sulfate.
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Purification: Remove the solvent by distillation and purify the crude product by vacuum distillation.
Q6: How should I purify the final product?
Purification is typically achieved through vacuum distillation.[2][4]
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Initial Workup: After the reaction is complete, neutralize any excess acid carefully with a mild base (e.g., sodium carbonate).
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Extraction: Extract the product into an organic solvent. "Greener" protocols suggest using ethyl acetate (B1210297) or dichloromethane (B109758) instead of benzene.[3]
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Washing: Wash the organic layer with water and brine to remove any water-soluble impurities.
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Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Distillation: After removing the solvent under reduced pressure, the crude this compound can be purified by fractional distillation under vacuum.[4]
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion in this compound reactions.
This compound Synthesis Pathway
This diagram shows a simplified pathway for the synthesis of this compound from the dipotassium salt of nitroacetic acid.
References
Effect of temperature and catalyst on propyl nitroacetate yield
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of propyl nitroacetate (B1208598). The information is presented in a question-and-answer format to directly address common challenges encountered during this chemical transformation.
Troubleshooting and FAQs
Q1: What are the most common causes of low yield in propyl nitroacetate synthesis?
Low yields in the synthesis of this compound can stem from several factors, often related to the equilibrium nature of the Fischer esterification reaction. Common issues include:
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Incomplete Reactions: The esterification reaction is reversible. Without effectively removing water as it is formed, the reaction will reach equilibrium with significant amounts of starting material still present.[1][2][3]
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Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction will proceed very slowly, leading to low conversion within a practical timeframe. Conversely, excessively high temperatures can lead to side reactions and decomposition of the nitroester product.
-
Catalyst Issues: An insufficient amount of catalyst will result in a slow reaction rate. The choice of catalyst is also crucial, as its efficiency can vary.[4]
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Moisture Contamination: The presence of water in the reactants (nitroacetic acid, propanol) or solvent at the start of the reaction will inhibit the forward reaction.
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Product Loss During Workup: this compound can be lost during extraction and purification steps if the procedures are not optimized.
Q2: How does reaction temperature affect the yield of this compound?
Reaction temperature has a significant impact on both the rate of reaction and the final yield.
-
Increased Temperature: Generally, increasing the reaction temperature will increase the rate of the esterification, allowing the reaction to reach equilibrium faster.[5] For many Fischer esterifications, temperatures in the range of 60-110°C are typical.[2]
-
Optimal Temperature: There is an optimal temperature range for this synthesis. While higher temperatures accelerate the reaction, they can also promote side reactions, such as dehydration of the alcohol or decomposition of the product, which will lower the overall yield. It is advisable to start with a moderate temperature (e.g., 80-100°C) and optimize from there.
Q3: What type of catalyst should I use, and how does it impact the reaction?
The synthesis of this compound is an acid-catalyzed reaction. The choice and amount of catalyst are critical.
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Common Catalysts: Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used catalysts for Fischer esterification.[2] Lewis acids can also be employed.
-
Catalyst Loading: The amount of catalyst used needs to be optimized. Too little will result in a slow reaction, while too much can lead to unwanted side reactions and complicate the purification process.
-
Heterogeneous Catalysts: For easier separation and potential recycling, solid acid catalysts such as expandable graphite (B72142) or certain ion-exchange resins can be considered.[5]
Q4: My reaction has stalled and is not proceeding to completion. What can I do?
If the reaction has stalled, it has likely reached equilibrium. To drive the reaction towards the product (this compound), you can:
-
Remove Water: The most effective way to shift the equilibrium is to remove the water produced during the reaction. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (like toluene (B28343) or hexane) to physically remove water from the reaction mixture.[2]
-
Drying Agents: Adding molecular sieves or anhydrous salts to the reaction to sequester water as it is formed.[2]
-
-
Use an Excess of One Reactant: Employing a large excess of one of the reactants (usually the less expensive one, in this case, propanol) will shift the equilibrium towards the product side according to Le Châtelier's principle.[1][3]
Quantitative Data
The following tables provide a summary of reaction conditions for the synthesis of a similar ester, methyl nitroacetate, and a related propyl ester, propyl acetate, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Reaction Conditions for the Synthesis of Methyl Nitroacetate
| Parameter | Value | Reference |
| Starting Material | Dipotassium salt of nitroacetic acid | [6] |
| Alcohol | Methanol | [6] |
| Catalyst | Concentrated Sulfuric Acid | [6] |
| Temperature | -15°C (sulfuric acid addition), then warm to room temp. | [6] |
| Reaction Time | 4 hours at room temperature | [6] |
| Yield | 66-70% | [6] |
Table 2: Catalysts Used in the Synthesis of n-Propyl Acetate
| Catalyst | Reaction Conditions | Yield | Reference |
| Sulfuric Acid | Not specified | ~70% | [7] |
| p-Toluenesulfonic Acid | Continuous esterification | High yield, stable for 50 hours | [7] |
| Benzenesulfonic Acid | Batch and continuous | Comparable to sulfuric acid | [7] |
| Expandable Graphite | 353.2-383.2 K | Not specified | [5] |
| HPW/Cu₃(BTC)₂ | 60°C | High conversion | [8] |
Experimental Protocols
Adapted Protocol for this compound Synthesis
This protocol is adapted from the Organic Syntheses procedure for methyl nitroacetate.[6] It is recommended to perform this reaction under a fume hood with appropriate personal protective equipment.
Materials:
-
Nitroacetic acid
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nitroacetic acid in an excess of 1-propanol (e.g., 5-10 molar equivalents).
-
Cool the mixture in an ice bath.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (the boiling point of 1-propanol is approximately 97°C).
-
Monitor the reaction progress using a suitable technique (e.g., TLC or GC). The reaction time can vary from 1 to 10 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product into an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation.
Visualizations
References
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. athabascau.ca [athabascau.ca]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. revistadechimie.ro [revistadechimie.ro]
- 8. researchgate.net [researchgate.net]
Propyl Nitroacetate Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of propyl nitroacetate (B1208598) synthesis. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of propyl nitroacetate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Formation During Extraction | - Vigorous shaking of the separatory funnel.- High concentration of acidic or basic species.- Presence of finely divided solids. | - Allow the mixture to stand for a longer period.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[1]- If the emulsion persists, filter the mixture through a pad of Celite or glass wool. |
| Low or No Product Yield After Work-up | - Product is partially soluble in the aqueous wash solutions.- Product is volatile and was lost during solvent removal (rotary evaporation).- Incomplete reaction or decomposition of the product. | - Minimize the volume of aqueous washes.[2]- Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[2]- Use moderate temperatures on the rotary evaporator and consider using a cold trap.- Confirm reaction completion via TLC or other analytical methods before beginning the work-up. |
| Product is Contaminated with Starting Materials | - Insufficient washing to remove unreacted starting materials (e.g., propanol, nitroacetic acid precursors). | - Increase the number of aqueous washes.[2][3]- Use a dilute base wash (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a water wash to remove the base.[3]- A final wash with brine can help remove residual water and some polar impurities.[1] |
| Oily Product Contains Water Droplets | - Incomplete drying of the organic layer. | - Use an adequate amount of a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).[3]- Ensure the drying agent is free-flowing and not clumped together, which indicates it is saturated with water.[3]- Allow sufficient contact time between the organic solution and the drying agent. |
| Product Decomposes During Distillation | - this compound may be thermally unstable at atmospheric pressure.- Presence of acidic or basic impurities can catalyze decomposition at elevated temperatures. | - Purify the this compound via vacuum distillation.[4]- Ensure all acidic and basic impurities are removed during the washing steps before distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the general work-up procedure for this compound synthesis?
A1: The general work-up procedure involves:
-
Quenching the Reaction: Carefully add the reaction mixture to cold water or a buffer solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the this compound into a suitable organic solvent (e.g., ethyl acetate (B1210297), diethyl ether).[5][6]
-
Washing: Wash the organic layer sequentially with water, a dilute basic solution (like sodium bicarbonate) to remove acid catalysts, and finally with brine.[1][3]
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[3]
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation.[4]
Q2: How do I choose an appropriate extraction solvent?
A2: The ideal extraction solvent should:
-
Readily dissolve this compound.
-
Be immiscible with water.
-
Have a relatively low boiling point for easy removal.
-
Not react with the product.
Commonly used solvents include ethyl acetate and diethyl ether.[5][6]
Q3: Why is a basic wash necessary?
A3: A wash with a mild base, such as saturated sodium bicarbonate solution, is used to neutralize and remove any residual acid catalyst (e.g., sulfuric acid) from the organic layer.[3] This is crucial as trace acid can lead to product decomposition during storage or distillation.
Q4: My product appears to be an oil. How can I be sure it is dry before distillation?
A4: After adding a drying agent like anhydrous magnesium sulfate, swirl the flask. If the drying agent clumps together at the bottom, water is still present. Continue adding small portions of the drying agent until some of it remains free-flowing in the solution.[3] For solvents like diethyl ether and ethyl acetate, a final wash with brine before adding the solid drying agent can help remove the majority of dissolved water.[1]
Q5: What are the typical conditions for vacuum distillation of this compound?
A5: While specific conditions can vary, for analogous compounds like methyl nitroacetate, distillation is performed under reduced pressure (e.g., 8-25 mm Hg) with boiling points ranging from 80-113 °C.[4] It is recommended to start with a moderate vacuum and gently heat the crude product to determine the optimal distillation conditions for this compound.
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for this compound
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water with stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate volume of an extraction solvent (e.g., ethyl acetate) and gently mix the layers. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Washing (Base): Add a saturated solution of sodium bicarbonate to the separatory funnel. Swirl gently and vent frequently to release any evolved gas. Drain the aqueous layer.[7]
-
Washing (Water): Wash the organic layer with deionized water.
-
Washing (Brine): Wash the organic layer with a saturated sodium chloride (brine) solution to remove bulk water.[1]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate. Swirl and let it stand for 10-15 minutes.
-
Filtration: Filter the solution to remove the drying agent.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Transfer: Transfer the crude this compound to the distillation flask.
-
Vacuum Application: Gradually apply a vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. This is the purified this compound.
Visualizations
Caption: Workflow for the work-up and purification of this compound.
Caption: Decision tree for resolving emulsions during extraction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Workup [chem.rochester.edu]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: A Convenient and “Greener” Synthesis of Methyl Nitroacetate [orgspectroscopyint.blogspot.com]
- 7. Troubleshooting [chem.rochester.edu]
Validation & Comparative
Navigating Purity: A Comparative Guide to GC-MS Analysis of Propyl Nitroacetate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. Propyl nitroacetate (B1208598), a valuable building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for determining the purity of propyl nitroacetate, supported by detailed experimental protocols and data analysis.
This compound is commonly synthesized via the esterification of nitroacetic acid with propanol (B110389). While seemingly straightforward, this process can introduce a variety of impurities that may impact downstream applications. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound.
The Power of GC-MS in Purity Analysis
GC-MS combines the exceptional separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. This synergy allows for the effective resolution of the target compound, this compound, from potential impurities, even at trace levels. The mass spectrometer provides detailed structural information for each separated component by analyzing its fragmentation pattern upon ionization.
However, it is crucial to acknowledge that nitro compounds can be thermally labile.[1][2][3][4] High temperatures in the GC injector port can potentially lead to the degradation of the analyte, skewing purity results. Therefore, careful optimization of the GC method, including the use of cooler injection techniques like Programmed Temperature Vaporization (PTV), is essential to ensure accurate analysis.
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method, other analytical techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and available instrumentation.
| Technique | Advantages | Disadvantages | Best Suited For |
| GC-MS | High sensitivity and selectivity. Provides structural information for impurity identification. Excellent for volatile and semi-volatile compounds. | Potential for thermal degradation of labile compounds. Derivatization may be required for non-volatile impurities. | Comprehensive purity profiling and identification of unknown volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Suitable for non-volatile and thermally labile compounds. Wide range of detectors available (UV, DAD, etc.). | Lower resolution for complex mixtures compared to GC. Mass spectrometer coupling (LC-MS) can be complex. | Analysis of non-volatile impurities and thermally sensitive compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. Non-destructive technique. Excellent for quantification without a reference standard (qNMR). | Lower sensitivity compared to MS-based methods. Not ideal for trace-level impurity detection. | Structural elucidation of major components and quantification of known impurities. |
Identifying Potential Impurities in this compound
A thorough understanding of the synthetic route is critical for anticipating potential impurities. The esterification of nitroacetic acid with propanol can lead to the presence of:
-
Unreacted Starting Materials:
-
1-Propanol
-
Nitroacetic Acid
-
-
Byproducts from Side Reactions:
-
Dipropyl ether (from the dehydration of propanol)
-
Byproducts from the Nef reaction if conditions are not carefully controlled.
-
-
Isomers:
-
Isothis compound (if isopropanol (B130326) is present as an impurity in the starting propanol)
-
The mass spectra of these potential impurities, where available, can be used to create a library for confident identification during GC-MS analysis. The NIST WebBook provides valuable spectral data for many common organic compounds, including propanol, methyl nitroacetate, and ethyl nitroacetate, which can be used to predict the fragmentation of this compound and its related impurities.[5][6]
Experimental Protocol: GC-MS Analysis of this compound
The following is a detailed protocol for the GC-MS analysis of this compound purity.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, dilute the sample to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).
2. GC-MS Instrumentation and Parameters:
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B GC/MSD (or equivalent) |
| Injector | Split/Splitless or Programmed Temperature Vaporization (PTV) |
| Injector Temperature | 250°C (for Split/Splitless) or a temperature ramp for PTV (e.g., 50°C to 250°C) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Oven Temperature Program | Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-400 |
| Scan Mode | Full Scan |
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the area percent of each peak to determine the relative purity of the this compound.
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a library of known and potential impurities. The mass spectrum of ethyl nitroacetate, for instance, shows characteristic fragments that can help in identifying related ester impurities.[5]
Visualizing the GC-MS Workflow
The logical flow of the GC-MS analysis for this compound purity can be visualized as follows:
Conclusion
GC-MS is a highly effective and sensitive method for determining the purity of this compound. By employing a carefully optimized experimental protocol, researchers can confidently identify and quantify potential impurities, ensuring the quality and integrity of their starting materials. While other techniques like HPLC and NMR offer complementary information, the detailed separation and structural elucidation capabilities of GC-MS make it an indispensable tool for comprehensive purity analysis in research and drug development.
References
- 1. agilent.com [agilent.com]
- 2. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetic acid, nitro-, ethyl ester [webbook.nist.gov]
- 6. Acetic acid, nitro-, methyl ester [webbook.nist.gov]
Propyl Nitroacetate: A Comparative NMR Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of propyl nitroacetate (B1208598) against the well-documented propyl acetate (B1210297). Due to the limited availability of experimental NMR data for propyl nitroacetate in peer-reviewed literature, this guide presents a predicted spectroscopic profile based on established NMR principles and empirical data for analogous compounds. This comparative analysis will aid researchers in the identification and characterization of this compound and similar nitro-functionalized esters.
Predicted vs. Experimental NMR Data
The introduction of a strongly electron-withdrawing nitro group (NO₂) at the α-position of the acetate moiety is expected to significantly influence the chemical shifts of nearby protons and carbons. The following tables compare the experimental NMR data for propyl acetate with the predicted data for this compound.
¹H NMR Data Comparison
Table 1: ¹H NMR Spectral Data of Propyl Acetate (Experimental) vs. This compound (Predicted)
| Assignment | Propyl Acetate (CDCl₃) | This compound (Predicted, CDCl₃) |
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂- (nitro-adjacent) | N/A | N/A |
| -O-CH₂- | 4.04 | t |
| -CH₂- (middle) | 1.66 | sextet |
| -CH₃ (terminal) | 0.93 | t |
| -C(=O)-CH₃ | 2.04 | s |
Note: Predicted chemical shifts for this compound are estimated based on the deshielding effect of the α-nitro group.
¹³C NMR Data Comparison
Table 2: ¹³C NMR Spectral Data of Propyl Acetate (Experimental) vs. This compound (Predicted)
| Assignment | Propyl Acetate (CDCl₃) | This compound (Predicted, CDCl₃) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| -C(O)O- | 171.1 | ~165 - 168 |
| -CH₂- (nitro-adjacent) | N/A | ~75 - 85 |
| -O-CH₂- | 66.5 | ~68 - 70 |
| -CH₂- (middle) | 21.9 | ~20 - 22 |
| -CH₃ (terminal) | 10.4 | ~10 - 12 |
| -C(=O)-CH₃ | 20.9 | N/A |
Note: Predicted chemical shifts for this compound are estimated based on the electronic effects of the α-nitro group.
Structural and NMR Correlation of this compound
The following diagram illustrates the structure of this compound and the predicted proton and carbon environments that give rise to the distinct signals in the NMR spectra.
Caption: Structure of this compound with predicted ¹H and ¹³C NMR assignments.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the esterification of nitroacetic acid with propanol (B110389). A common method involves the reaction of the dipotassium (B57713) salt of nitroacetic acid with propanol in the presence of a strong acid catalyst, such as sulfuric acid.[1]
Materials:
-
Dipotassium salt of nitroacetic acid
-
n-Propanol
-
Concentrated sulfuric acid
-
Anhydrous sodium sulfate
-
Benzene (B151609) (or a suitable alternative solvent for extraction)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend the finely powdered dipotassium salt of nitroacetic acid in an excess of n-propanol.
-
Cool the mixture to approximately -15°C using an appropriate cooling bath.
-
Slowly add concentrated sulfuric acid dropwise to the stirred suspension, maintaining the temperature below -10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.
-
Filter the reaction mixture to remove the precipitated potassium sulfate.
-
Concentrate the filtrate under reduced pressure to remove excess propanol.
-
Dissolve the resulting residue in a suitable organic solvent, such as benzene or ethyl acetate, and wash with water to remove any remaining acid and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation.
NMR Sample Preparation and Data Acquisition
The following workflow outlines the general procedure for preparing an NMR sample and acquiring ¹H and ¹³C NMR spectra.
Caption: General workflow for NMR sample preparation and data acquisition.
Standard ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 16 to 64 (signal dependent)
-
Relaxation Delay (D1): 1-5 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Spectral Width (SW): 10-16 ppm
Standard ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 0-220 ppm
This guide provides a foundational understanding of the expected NMR characteristics of this compound, offering a valuable resource for researchers working with this and related compounds. The provided protocols offer a starting point for synthesis and experimental verification of the predicted spectral data.
References
A Comparative Guide to the Infrared Spectroscopy of Propyl Nitroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the infrared (IR) spectrum of propyl nitroacetate (B1208598) against related compounds. The objective is to offer a clear understanding of the characteristic spectral features of this molecule, supported by experimental data from comparable substances. This information is valuable for the identification and characterization of propyl nitroacetate in various research and development settings, including drug discovery and organic synthesis.
Comparison of Key Infrared Absorption Frequencies
The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: the propyl ester and the nitro group. To understand its unique spectral signature, we compare its expected absorption bands with those of propyl acetate (B1210297) (representing the ester functionality), nitromethane (B149229) (a simple nitroalkane), and ethyl nitroacetate (a closely related nitro ester).
| Compound Name | C=O Stretch (Ester) | Asymmetric NO₂ Stretch | Symmetric NO₂ Stretch | C-O Stretch (Ester) |
| This compound (Predicted) | ~1750-1735 cm⁻¹ | ~1560-1540 cm⁻¹ | ~1370-1350 cm⁻¹ | ~1240-1160 cm⁻¹ |
| Propyl Acetate | ~1740 cm⁻¹[1] | N/A | N/A | ~1240 cm⁻¹ |
| Nitromethane | N/A | ~1550 cm⁻¹[2] | ~1365 cm⁻¹ | N/A |
| Ethyl Nitroacetate | ~1745 cm⁻¹ | ~1555 cm⁻¹ | ~1370 cm⁻¹ | Not specified |
| Methyl Nitroacetate | 1776, 1760 cm⁻¹ | Not specified | Not specified | Not specified |
Note: The values for this compound are predicted based on the typical ranges for its functional groups and data from analogous compounds, as a specific experimental spectrum was not available in the cited literature.
Key Spectral Interpretations
The IR spectrum of this compound is distinguished by the strong absorptions of the carbonyl (C=O) group of the ester and the two distinct stretching vibrations of the nitro (NO₂) group.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹, characteristic of a saturated ester. This is comparable to the C=O stretch observed in propyl acetate around 1740 cm⁻¹[1].
-
Nitro (NO₂) Stretches: The nitro group gives rise to two prominent absorption bands due to asymmetric and symmetric stretching vibrations. The asymmetric stretch is anticipated to be a strong band around 1560-1540 cm⁻¹, while the symmetric stretch should appear as a medium to strong band in the 1370-1350 cm⁻¹ region. These ranges are consistent with those observed for other nitroalkanes[2].
-
Carbon-Oxygen (C-O) Stretch: The stretching vibration of the C-O single bond in the ester group is expected to produce a strong band in the 1240-1160 cm⁻¹ range.
Experimental Protocol for Infrared Spectroscopy
The following is a standard procedure for obtaining the Fourier-transform infrared (FT-IR) spectrum of a liquid sample like this compound.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
Method 1: Transmission Spectroscopy using a Liquid Cell
-
Cell Preparation: Select a liquid transmission cell with infrared-transparent windows (e.g., NaCl or KBr). Ensure the cell is clean and dry.
-
Sample Loading: Using a clean pipette, introduce a small amount of the liquid sample into the cell.
-
Spectrum Acquisition:
-
Place the sealed cell in the spectrometer's sample holder.
-
Collect a background spectrum of the empty cell.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning: Thoroughly clean the cell with an appropriate solvent and dry it completely after use.
Method 2: Attenuated Total Reflectance (ATR) Spectroscopy
-
ATR Crystal Preparation: Ensure the surface of the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition:
-
Bring the ATR anvil into contact with the sample to ensure good contact.
-
Acquire the sample spectrum.
-
-
Cleaning: Clean the ATR crystal surface thoroughly with a suitable solvent and a soft, non-abrasive wipe.
Logical Relationship of Functional Groups to IR Peaks
The following diagram illustrates the direct relationship between the functional groups present in this compound and their characteristic absorption peaks in an infrared spectrum.
References
A Comparative Analysis of Propyl Nitroacetate and Ethyl Nitroacetate Reactivity in Key Organic Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of the reactivity of propyl nitroacetate (B1208598) and ethyl nitroacetate, two common reagents in carbon-carbon bond-forming reactions. While direct comparative kinetic studies are not extensively available in the literature, this document compiles existing data and provides a theoretical framework for understanding their relative performance in key reactions such as the Henry and Michael additions.
Theoretical Reactivity Profile: Steric and Electronic Effects
The primary difference between propyl nitroacetate and ethyl nitroacetate lies in the steric bulk of the alkyl ester group. The additional methylene (B1212753) unit in the propyl group increases its steric hindrance compared to the ethyl group. This seemingly minor difference can influence the rate of reaction in two key steps:
-
Deprotonation: The formation of the reactive nitronate anion requires the abstraction of an α-proton by a base. Increased steric hindrance around the ester moiety in this compound may slightly impede the approach of the base, potentially leading to a slower rate of deprotonation compared to ethyl nitroacetate.
-
Nucleophilic Attack: The subsequent attack of the nitronate anion on an electrophile (e.g., an aldehyde in the Henry reaction or an enone in the Michael addition) can also be affected by the steric bulk of the ester group. The larger propyl group may create more steric repulsion in the transition state, again potentially slowing the reaction rate.
From an electronic standpoint, the inductive effects of the ethyl and propyl groups are considered to be very similar. Therefore, the acidity of the α-proton is not expected to differ significantly between the two compounds. Consequently, any observed differences in reactivity are more likely attributable to steric factors.
Performance in the Henry Reaction
The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. Both ethyl and this compound can serve as the nitroalkane component.
While specific comparative data is limited, the general expectation is that ethyl nitroacetate may exhibit slightly faster reaction kinetics and potentially higher yields under identical conditions due to its lower steric profile.
Table 1: Comparison of Ethyl and this compound in the Henry Reaction
| Parameter | Ethyl Nitroacetate | This compound |
| Reaction Rate | Generally considered to be facile. | Expected to be slightly slower due to increased steric hindrance. |
| Yield | High yields are commonly reported with various aldehydes. | Data not widely available, but expected to be comparable to or slightly lower than ethyl nitroacetate under similar conditions. |
| Stereoselectivity | Can be influenced by the choice of catalyst and reaction conditions. | Expected to be similarly influenced by reaction parameters. |
Performance in the Michael Addition
The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The nitronate anions generated from ethyl and this compound are effective nucleophiles in this reaction.
Similar to the Henry reaction, the steric bulk of the propyl group is expected to play a role in the reaction rate. The approach of the nitronate to the β-carbon of the Michael acceptor may be more hindered for the propyl derivative.
Table 2: Comparison of Ethyl and this compound in the Michael Addition
| Parameter | Ethyl Nitroacetate | This compound |
| Reaction Rate | Generally proceeds efficiently with a range of Michael acceptors. | Expected to be slightly slower compared to ethyl nitroacetate. |
| Yield | Good to excellent yields are typically achieved. | Data not widely available, but anticipated to be comparable to ethyl nitroacetate. |
| Scope | Broad scope with various α,β-unsaturated ketones, esters, and nitriles. | Expected to have a similarly broad scope. |
Experimental Protocols
Synthesis of Alkyl Nitroacetates (General Procedure)
A common method for the synthesis of both ethyl and this compound involves the esterification of the dipotassium (B57713) salt of nitroacetic acid.[1]
Workflow for Alkyl Nitroacetate Synthesis
Caption: General workflow for the synthesis of alkyl nitroacetates.
Procedure:
-
To a suspension of the dipotassium salt of nitroacetic acid in the corresponding alcohol (ethanol for ethyl nitroacetate, propanol for this compound), add anhydrous magnesium sulfate.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by distillation under reduced pressure to obtain the pure alkyl nitroacetate.
General Procedure for the Henry Reaction
Caption: Experimental workflow for a typical Henry reaction.
Procedure:
-
Dissolve the alkyl nitroacetate (ethyl or propyl) and the aldehyde or ketone in a suitable solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the base dropwise to the reaction mixture.
-
Stir the reaction at the same temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for the Michael Addition
Caption: Experimental workflow for a typical Michael addition.
Procedure:
-
To a solution of the alkyl nitroacetate (ethyl or propyl) and the α,β-unsaturated carbonyl compound in a suitable solvent, add the base at room temperature or below.
-
Stir the reaction mixture until the starting materials are consumed (monitored by TLC).
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Reaction Mechanisms
Henry Reaction Mechanism
Caption: Simplified mechanism of the Henry reaction.
Michael Addition Mechanism
Caption: Simplified mechanism of the Michael addition.
Conclusion
References
Illuminating the Molecular Architecture: A Spectroscopic Validation of Propyl Nitroacetate
A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of propyl nitroacetate (B1208598) using a suite of spectroscopic techniques. This guide provides a comparative analysis with related nitro- and non-nitro ester analogs, supported by experimental and predicted data, and detailed experimental protocols.
The precise determination of a molecule's structure is a cornerstone of chemical research and drug development. Spectroscopic methods provide a powerful, non-destructive means to elucidate the intricate architecture of molecules. This guide focuses on the validation of the chemical structure of propyl nitroacetate, a nitroester of significant interest, through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). To provide a clear benchmark for its spectroscopic fingerprint, we present a comparative analysis with its close structural analogs: propyl acetate, methyl nitroacetate, and ethyl nitroacetate.
Comparative Spectroscopic Analysis
To validate the structure of this compound, its spectroscopic data is best understood in the context of similar molecules. The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and MS data for this compound (predicted) and its comparator compounds (experimental).
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound (Predicted) | ~5.3 (s, 2H, O₂NCH₂), ~4.3 (t, 2H, OCH₂), ~1.8 (sext, 2H, CH₂), ~1.0 (t, 3H, CH₃) |
| Propyl Acetate | 4.04 (t, J=6.7 Hz, 2H, OCH₂), 2.05 (s, 3H, C(O)CH₃), 1.65 (sext, J=7.4 Hz, 2H, CH₂), 0.93 (t, J=7.4 Hz, 3H, CH₃) |
| Methyl Nitroacetate | 5.20 (s, 2H, O₂NCH₂), 3.83 (s, 3H, OCH₃)[1] |
| Ethyl Nitroacetate | 5.24 (s, 2H, O₂NCH₂), 4.33 (q, J=7.1 Hz, 2H, OCH₂), 1.34 (t, J=7.1 Hz, 3H, CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental, Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound (Predicted) | ~165 (C=O), ~78 (O₂NCH₂), ~68 (OCH₂), ~21 (CH₂), ~10 (CH₃) |
| Propyl Acetate | 171.1 (C=O), 66.1 (OCH₂), 22.0 (CH₂), 21.0 (C(O)CH₃), 10.4 (CH₃) |
| Methyl Nitroacetate | 165.7 (C=O), 77.9 (O₂NCH₂), 53.8 (OCH₃) |
| Ethyl Nitroacetate | 165.4 (C=O), 77.8 (O₂NCH₂), 63.3 (OCH₂), 13.9 (CH₃) |
Table 3: Infrared (IR) Spectroscopy Data (Liquid Film/Neat)
| Compound | Key Absorption Bands (cm⁻¹) and Assignments |
| This compound (Predicted) | ~2970-2880 (C-H stretch), ~1760 (C=O stretch, ester), ~1560 (N-O asymmetric stretch, nitro), ~1370 (N-O symmetric stretch, nitro), ~1200 (C-O stretch, ester) |
| Propyl Acetate | 2968, 2878 (C-H stretch), 1742 (C=O stretch, ester), 1245 (C-O stretch, ester), 1021 (C-O stretch)[1] |
| Methyl Nitroacetate | 2960 (C-H stretch), 1760 (C=O stretch, ester), 1560 (N-O asymmetric stretch, nitro), 1375 (N-O symmetric stretch, nitro) |
| Ethyl Nitroacetate | 2990 (C-H stretch), 1755 (C=O stretch, ester), 1560 (N-O asymmetric stretch, nitro), 1370 (N-O symmetric stretch, nitro) |
Table 4: Mass Spectrometry (Electron Ionization - EI) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Assignments |
| This compound (Predicted) | 147 | 101 ([M-NO₂]⁺), 88 ([M-C₃H₇O]⁺), 76 ([NO₂CH₂CO]⁺), 43 ([C₃H₇]⁺) |
| Propyl Acetate | 102 | 87 ([M-CH₃]⁺), 73 ([M-C₂H₅]⁺), 61 ([CH₃COOH₂]⁺), 43 ([CH₃CO]⁺, base peak) |
| Methyl Nitroacetate | 119 | 88 ([M-OCH₃]⁺), 73 ([M-NO₂]⁺), 59 ([COOCH₃]⁺) |
| Ethyl Nitroacetate | 133 | 88 ([M-OC₂H₅]⁺), 87 ([M-NO₂]⁺), 60 ([CH₂NO₂]⁺), 46 ([NO₂]⁺) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data. Below are standard operating procedures for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrument Setup:
-
Insert the sample tube into the spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.
-
-
Data Acquisition (¹³C NMR):
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal surface.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the instrument via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and record their abundance.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of the Validation Workflow
The logical flow for validating the structure of this compound using the described spectroscopic methods is illustrated below.
Caption: Logical workflow for the structural validation of this compound.
The combination of these spectroscopic techniques provides a robust and comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra reveal the connectivity of the atoms, the IR spectrum confirms the presence of key functional groups (ester and nitro), and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. By comparing this data with that of known analogs, a high degree of confidence in the assigned structure of this compound can be achieved. This guide serves as a practical resource for researchers employing spectroscopic methods for the structural elucidation of organic molecules.
References
Analytical methods for the quantification of propyl nitroacetate
An objective comparison of analytical methods for the quantification of propyl nitroacetate (B1208598) is challenging due to a lack of specific published methods for this compound. However, by examining the established analytical techniques for structurally similar compounds, such as nitroalkanes, nitroaromatic compounds, and other esters, researchers can identify and adapt suitable methodologies. This guide provides a comparative overview of the most probable and effective analytical techniques for the quantification of propyl nitroacetate, supported by data from analogous compounds.
The primary methods for the analysis of nitro compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with various detectors.
Comparison of Potential Analytical Methods
The two most promising analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Separation of compounds in a liquid phase based on their interaction with a stationary phase, followed by UV absorbance detection. |
| Applicability | Highly suitable for volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis. | Suitable for a wide range of compounds, including those that are not volatile or are thermally labile. |
| Selectivity | Excellent, especially with mass spectrometry, which provides structural information for definitive identification. | Good, but can be limited by co-eluting compounds with similar UV absorbance. Diode array detectors can improve selectivity. |
| Sensitivity | Generally high, with detection limits often in the picogram to nanogram range. Can be enhanced with selective detectors like ECD or NPD for nitro compounds.[1] | Good, with detection limits typically in the nanogram to microgram range. |
| Sample Preparation | May require derivatization for polar or thermally unstable compounds, though direct injection is often possible for compounds like this compound.[2][3] | Generally simpler, often involving dissolution and filtration. Solid-phase extraction can be used for sample cleanup and concentration.[4][5] |
| Typical Columns | Fused silica (B1680970) capillary columns with various stationary phases (e.g., DB-5, DB-1701).[3] | Reversed-phase columns (e.g., C18, CN) are commonly used for nitro compounds.[6][7] |
| Advantages | High resolution, high selectivity, and structural elucidation capabilities. | Robust, versatile, and suitable for a broader range of compounds without the need for derivatization. |
| Disadvantages | Requires the analyte to be volatile and thermally stable. Potential for analyte degradation at high temperatures in the injector.[1] | Lower resolution compared to capillary GC, and potential for interference from matrix components. |
Experimental Protocols
The following are generalized experimental protocols for GC-MS and HPLC that can serve as a starting point for developing a quantitative method for this compound, based on methods for similar nitro compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from general methods for the analysis of nitroaromatic compounds and other volatile organic compounds.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction for sample cleanup and concentration.
-
Add an appropriate internal standard for accurate quantification.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Quantification: Use selected ion monitoring (SIM) of characteristic ions for this compound for enhanced sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is based on EPA Method 8330B for the analysis of nitroaromatics and nitramines by HPLC.[6]
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile (B52724)/water mixture).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
For trace analysis, a solid-phase extraction (SPE) step using a C18 cartridge may be employed for sample concentration.[5]
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be 50:50 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength appropriate for the nitro group, typically around 254 nm.[7]
-
Injection Volume: 10-20 µL.
-
Quantification: External standard calibration curve of this compound.
Method Development and Validation Considerations
For both GC-MS and HPLC, a new method for this compound would require full validation according to ICH guidelines, including:
-
Specificity: Ensuring the signal is from this compound and not from impurities or matrix components.
-
Linearity: Establishing a linear relationship between concentration and response over a defined range.
-
Accuracy: Determining the closeness of the measured value to the true value.
-
Precision: Assessing the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified.
-
Robustness: Evaluating the method's performance with small, deliberate variations in parameters.
Visualizations
Analytical Workflow Diagram
The following diagram illustrates a general workflow for the quantification of this compound using either GC-MS or HPLC.
Caption: General workflow for this compound analysis.
Logical Relationship of Analytical Techniques
This diagram shows the relationship between the sample, the separation techniques, and the detection methods.
Caption: Relationship between separation and detection techniques.
References
- 1. agilent.com [agilent.com]
- 2. GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers: Definite Results Using 15N and 18O Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
A Comparative Analysis of Alkyl Nitroacetates in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Alkyl Nitroacetate (B1208598) for Carbon-Carbon Bond Formation.
Alkyl nitroacetates are versatile C2 synthons extensively used in carbon-carbon bond-forming reactions, serving as crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The choice of the alkyl ester group—typically methyl, ethyl, or tert-butyl—can significantly influence reaction outcomes, including yields, reaction times, and stereoselectivity. This guide provides a comparative study of these common alkyl nitroacetates in two fundamental synthetic transformations: the Michael addition and the Henry reaction. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in making informed decisions for their synthetic strategies.
Performance in Michael Addition Reactions
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of organic synthesis. In a comparative study of the asymmetric conjugate addition of different alkyl nitroacetates to o-quinone methides, a clear trend in reactivity and product stability was observed.
Table 1: Comparison of Alkyl Nitroacetates in the Asymmetric Conjugate Addition to o-Quinone Methides. [1]
| Alkyl Nitroacetate | Product | Yield (%)[1] | Enantioselectivity (% ee)[1] |
| Methyl nitroacetate | Decarboxylated Product | Poor | Moderate |
| Ethyl nitroacetate | Decarboxylated Product | Poor | Moderate |
| tert-Butyl nitroacetate | Conjugate Addition Product | up to 85% | up to 96% |
The data unequivocally demonstrates the superiority of tert-butyl nitroacetate in this specific Michael addition. The bulky tert-butyl group provides steric protection to the ester functionality, preventing undesirable side reactions such as hydrolysis and subsequent decarboxylation, which are prevalent with the less sterically hindered methyl and ethyl esters under basic reaction conditions[1]. This steric hindrance is a critical factor in achieving high yields of the desired conjugate addition product[1].
Performance in Henry (Nitroaldol) Reactions
Table 2: Representative Yields of Alkyl Nitroacetates in Henry-type Reactions.
| Alkyl Nitroacetate | Aldehyde | Base/Catalyst | Solvent | Yield (%) | Reference |
| Methyl nitroacetate | Benzaldehyde (B42025) | Copper(II) complex/TEA | Various | ~94% | |
| Ethyl nitroacetate | Trifluoromethyl aldimines | Self-catalyzed | Solvent-free | Good | [2] |
| tert-Butyl nitroacetate | Benzaldehyde | Chiral Cu(II) complex | Various | Moderate |
Note: The yields presented are from different studies with varying reaction conditions and are intended for illustrative purposes. Direct comparison should be made with caution.
The less bulky methyl and ethyl esters are generally expected to exhibit higher reactivity and yields in the Henry reaction compared to the sterically demanding tert-butyl ester. The bulky tert-butyl group can impede the approach of the nucleophile to the carbonyl carbon, potentially leading to lower reaction rates and yields[3][4]. However, the choice of catalyst and reaction conditions can be optimized to improve the performance of more hindered nitroacetates.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Michael addition and Henry reaction using alkyl nitroacetates.
Experimental Protocol 1: Asymmetric Michael Addition of tert-Butyl Nitroacetate to an o-Quinone Methide[1]
-
Precursor Preparation: To a solution of the appropriate 2-(tosylmethyl)phenol (0.24 mmol) in CHCl3 (3.0 mL) is added 5% aqueous NaHCO3 (20.2 mL).
-
Reaction Initiation: tert-Butyl nitroacetate (0.48 mmol) and a chiral squaramide catalyst (0.024 mmol) are added to the biphasic mixture.
-
Reaction Conditions: The reaction mixture is stirred vigorously at room temperature for the time specified in the literature for the specific substrate.
-
Work-up and Purification: Upon completion, the reaction mixture is extracted with CH2Cl2. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired Michael adduct.
Experimental Protocol 2: Henry Reaction of an Alkyl Nitroacetate with Benzaldehyde[6][7]
-
Reactant Mixture: To a solution of benzaldehyde (1.0 mmol) in a suitable solvent (e.g., THF, 5 mL) is added the alkyl nitroacetate (1.2 mmol).
-
Catalyst/Base Addition: A catalytic amount of a suitable base or catalyst system (e.g., a chiral copper(II) complex and a mild base like triethylamine) is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at a specified temperature (e.g., room temperature or 0 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the β-nitro alcohol.
Reaction Workflow and Mechanistic Considerations
The following diagrams illustrate the general workflows for the Michael addition and Henry reaction involving alkyl nitroacetates.
Caption: General workflow for the base-catalyzed Michael addition of an alkyl nitroacetate.
Caption: General workflow for the base-catalyzed Henry (nitroaldol) reaction.
Conclusion
The selection of the appropriate alkyl nitroacetate is a critical parameter in the design of synthetic routes.
-
tert-Butyl nitroacetate is the reagent of choice for Michael additions , particularly when side reactions like hydrolysis and decarboxylation are a concern. Its steric bulk ensures the stability of the ester group, leading to higher yields of the desired adduct.
-
For Henry reactions , the less sterically hindered methyl and ethyl nitroacetates are generally more reactive and can provide higher yields. However, the specific substrate and reaction conditions will ultimately dictate the optimal choice.
Researchers should carefully consider the steric and electronic properties of the alkyl nitroacetate in the context of their specific synthetic target and reaction conditions to achieve the desired outcome with optimal efficiency.
References
A Comparative Guide to Purity Assessment of Synthesized Propyl Nitroacetate
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents is a cornerstone of reproducible and reliable chemical research and drug development. Propyl nitroacetate (B1208598), a valuable building block in organic synthesis, particularly in Michael additions and the synthesis of various heterocyclic compounds, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of final drug candidates. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized propyl nitroacetate, offering detailed experimental protocols and a comparative analysis with common alternative reagents.
Analytical Techniques for Purity Assessment
The determination of this compound purity relies on a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides. The three primary methods for quantitative purity assessment are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for the analysis of this compound and can provide both qualitative and quantitative information about the main component and any volatile impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile or thermally labile compounds. While this compound is amenable to GC analysis, HPLC can be a valuable alternative, especially for identifying non-volatile impurities that may not be detected by GC.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity. It is a primary ratio method and does not require a reference standard of the analyte itself.[1][2]
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the expected impurities, the required level of accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, using a liquid mobile phase and a solid stationary phase. | Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei.[3] |
| Typical Purity Range | 95-99.9% | 95-99.9% | 90-100% (with high accuracy)[4] |
| Limit of Detection (LOD) | Low ppb to ppm range. | Low ppm to high ppb range. | Generally in the low mg to high µg range. |
| Limit of Quantitation (LOQ) | Low ppm range. | Low ppm range. | Generally in the mg range. |
| Accuracy | High, dependent on proper calibration. | High, dependent on proper calibration. | Very high, as it is a primary ratio method.[1] |
| Precision (%RSD) | Typically < 2% | Typically < 2% | Typically < 1% |
| Sample Throughput | High | High | Moderate |
| Advantages | Excellent for volatile impurities, provides structural information from mass spectra. | Suitable for non-volatile and thermally labile impurities. | Absolute method, no need for a specific this compound reference standard, provides structural information.[2] |
| Disadvantages | Not suitable for non-volatile impurities, potential for thermal degradation of the analyte. | May require chromophores for sensitive UV detection, lower resolution than capillary GC. | Lower sensitivity than chromatographic methods, requires a certified internal standard.[1][2] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data. The following are recommended starting protocols for the analysis of this compound.
GC-MS Protocol
This protocol is adapted from general methods for the analysis of nitroaromatic compounds and related esters.[5]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Data Analysis: Purity is calculated based on the relative peak area percentage of the this compound peak compared to the total area of all peaks in the chromatogram (excluding the solvent peak).
HPLC Protocol
This protocol is based on methods for the analysis of similar organic esters and nitro compounds.[6][7]
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as nitroalkanes have weak UV absorbance, a low wavelength is necessary).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Data Analysis: Purity is determined by the area percentage of the this compound peak relative to the total peak area.
qNMR Protocol
This protocol follows general guidelines for conducting qNMR for purity determination.[1][8]
-
Instrumentation: NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone). The standard should have a simple spectrum with sharp signals that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the standard to ensure full relaxation of all nuclei.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
-
Purity Calculation: The purity of this compound (Purity_analyte) is calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purity assessment of synthesized this compound.
Caption: Workflow for Purity Assessment of this compound.
Alternatives to this compound and Their Purity Assessment
In many synthetic applications, particularly Michael additions, other nucleophilic reagents can be used as alternatives to this compound. The choice of reagent often depends on the desired functional group in the final product and the reaction conditions. The purity of these alternatives is equally critical for successful and reproducible outcomes.
| Alternative Reagent | Common Synthetic Application | Typical Purity Assessment Method | Key Advantages | Key Disadvantages |
| Diethyl Malonate | Michael addition for the synthesis of dicarboxylic acid derivatives. | GC-MS, Titration | Readily available, less hazardous than nitroalkanes. | The resulting adduct requires further manipulation to introduce other functional groups. |
| Methyl Cyanoacetate | Michael addition for the synthesis of cyano-functionalized compounds. | GC, HPLC[1][2] | The cyano group can be readily converted to other functional groups. | Can be toxic. |
| Nitromethane | Michael addition to introduce a nitromethyl group. | GC-MS | Simple and readily available C1 building block. | Highly flammable and potentially explosive. Can undergo multiple additions.[9] |
Purity Assessment of Alternatives
The purity of these alternative reagents is typically determined by Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, as they are generally volatile liquids. Titration can also be used for acidic reagents like diethyl malonate to determine the percentage of the active component.
Logical Relationships in Purity Assessment
The selection of an appropriate purity assessment method involves considering the properties of the analyte and potential impurities. The following diagram illustrates the decision-making process.
Caption: Decision Tree for Purity Assessment Method Selection.
Conclusion
The purity assessment of synthesized this compound is a critical step in ensuring the quality and reliability of research and development outcomes. A multi-faceted approach utilizing GC-MS, HPLC, and qNMR provides a comprehensive understanding of the purity profile, including the identification and quantification of both volatile and non-volatile impurities. For the highest accuracy and confidence, especially in the context of drug development, employing a combination of these techniques is recommended. The choice of an appropriate analytical method, guided by the principles outlined in this guide, will enable researchers to confidently use this compound and its alternatives in their synthetic endeavors.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Methyl Cyanoacetate 105-34-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biotechhot.com [biotechhot.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. Separation of Ethyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Diethyl malonate | 105-53-3 | Benchchem [benchchem.com]
- 9. sctunisie.org [sctunisie.org]
Propyl Nitroacetate Synthesis: A Comparative Guide to Byproduct Characterization
For Researchers, Scientists, and Drug Development Professionals
The synthesis of propyl nitroacetate (B1208598), a valuable building block in organic chemistry and pharmaceutical development, can be approached through several synthetic routes. The choice of method significantly impacts the purity of the final product, with each pathway presenting a unique profile of potential byproducts. Understanding and characterizing these impurities is critical for process optimization, ensuring product quality, and meeting regulatory standards. This guide provides a comparative analysis of common propyl nitroacetate synthesis methods, focusing on the characterization of their respective byproducts, supported by experimental protocols and logical workflow diagrams.
Comparison of Synthetic Routes and Associated Byproducts
The selection of a synthetic strategy for this compound should consider not only the yield and scalability but also the nature and quantity of impurities generated. The following table summarizes the key byproducts associated with three primary synthesis routes. While precise quantitative data for a direct comparison is not extensively available in the reviewed literature, this guide outlines the major anticipated impurities based on reaction mechanisms.
| Synthesis Method | Key Byproducts | Reaction Conditions Influencing Byproduct Formation |
| 1. Esterification of Dipotassium (B57713) Nitroacetate | Nef reaction products (e.g., propanal, nitrous oxide), unreacted starting materials. | Acidic conditions and the presence of water can promote the Nef reaction. A modified, anhydrous procedure can minimize this side reaction. |
| 2. Nitration of Propyl Acetoacetate (B1235776) | Dialkyl-2-oxofuran dicarboxylate, Dialkyl-2-oxofurazan dicarboxylates. | Higher reaction temperatures favor the formation of dialkyl-2-oxofuran dicarboxylate. The intermediate, alkyl nitroacetoacetate, can condense to form dialkyl-2-oxofurazan dicarboxylates in the presence of acid. |
| 3. Reaction of Propyl Iodoacetate with Silver Nitrite (B80452) | Unreacted propyl iodoacetate, silver iodide. | This method generally produces high yields with fewer organic byproducts, but the high cost of silver nitrite is a significant drawback. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of byproducts are essential for reproducible research and process development.
Synthesis Protocol 1: Esterification of Dipotassium Nitroacetate (Modified Procedure to Minimize Byproducts)
Objective: To synthesize this compound from the dipotassium salt of nitroacetic acid while minimizing the formation of Nef reaction byproducts.
Materials:
-
Dipotassium salt of nitroacetic acid
-
Anhydrous propanol (B110389)
-
Concentrated sulfuric acid
-
Anhydrous magnesium sulfate (B86663)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of the finely powdered dipotassium salt of nitroacetic acid and anhydrous magnesium sulfate in anhydrous propanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.
-
The mixture is cooled to 0°C in an ice bath.
-
Concentrated sulfuric acid is added dropwise via the dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The solid precipitate (potassium sulfate and magnesium sulfate) is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product is purified by vacuum distillation.
Synthesis Protocol 2: Nitration of Propyl Acetoacetate
Objective: To synthesize this compound via the nitration of propyl acetoacetate, with a focus on controlling temperature to reduce byproduct formation.
Materials:
-
Propyl acetoacetate
-
Acetic anhydride (B1165640)
-
Fuming nitric acid
-
Ethanol
-
Ice
Procedure:
-
Propyl acetoacetate and acetic anhydride are charged into a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
The mixture is cooled to below 0°C in an ice-salt bath.
-
Fuming nitric acid is added dropwise, ensuring the temperature does not exceed 5°C. The reaction is highly exothermic.
-
After the addition, the mixture is stirred at 0-5°C for 2 hours.
-
The reaction mixture is then slowly added to a stirred solution of cold ethanol.
-
The mixture is stirred for an additional hour at room temperature to facilitate the cleavage of the intermediate.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether), and the organic layer is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product.
-
Purification is achieved by vacuum distillation.
Byproduct Characterization Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and semi-quantify the byproducts in a crude this compound sample.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).
Procedure:
-
Sample Preparation: A dilute solution of the crude this compound is prepared in a suitable solvent (e.g., dichloromethane or ethyl acetate). An internal standard can be added for quantitative analysis.
-
GC Conditions:
-
Injector temperature: 250°C
-
Oven program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 30-400.
-
-
Data Analysis: The obtained chromatogram is analyzed to identify the peaks corresponding to the main product and byproducts. The mass spectrum of each peak is compared with a library of known spectra (e.g., NIST) for identification. The relative abundance of each byproduct can be estimated by comparing its peak area to the total peak area.
Visualizing Synthesis and Byproduct Pathways
The following diagrams illustrate the logical flow of the synthesis methods and the points at which byproducts are likely to form.
Caption: Logical workflow of this compound synthesis methods and key byproduct formation points.
This guide provides a foundational understanding of the byproduct profiles associated with common this compound synthesis routes. For process development and optimization, it is recommended to perform detailed analytical studies, such as the GC-MS protocol outlined, to quantify the impurity profile of the chosen method under specific reaction conditions. This data-driven approach will enable the production of high-purity this compound for research and pharmaceutical applications.
Safety Operating Guide
Proper Disposal of Propyl Nitroacetate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of propyl nitroacetate (B1208598) is a critical aspect of laboratory safety and environmental responsibility. As a compound used in specialized research and drug development, adherence to strict disposal protocols is essential to mitigate potential hazards. This guide provides detailed, step-by-step instructions for the safe handling and disposal of propyl nitroacetate, ensuring the protection of personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not identified, information for analogous compounds like ethyl nitroacetate and n-propyl acetate (B1210297) indicates that it should be handled as a hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.
Spill Management: In the event of a spill, evacuate the area and remove all ignition sources. Absorb the spill with a non-combustible material like sand or earth and place it in a sealed container for disposal as hazardous waste. Do not allow the chemical to enter drains or waterways.
Hazardous Waste Classification
This compound should be treated as hazardous waste. Based on data for similar chemicals, it is likely classified as a flammable or combustible liquid. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to correctly classify the waste, which may fall under codes such as D001 for ignitability.
| Hazard Classification | Description | Relevant EPA Code (Anticipated) |
| Ignitability | Liquid with a flashpoint below 140°F (60°C). | D001 |
| Toxicity | May be harmful if ingested, inhaled, or absorbed through the skin. | U-listed or P-listed waste (if acutely hazardous) |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through an approved hazardous waste program. Disposing of this chemical down the drain or in regular trash is strictly prohibited.
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid dangerous reactions. Specifically, store it away from strong oxidizing agents and bases. Halogenated and non-halogenated solvent wastes should also be segregated.
-
Container Selection: Use a container that is compatible with this compound. A properly sealed and labeled container is mandatory. Plastic bottles are often preferred for hazardous waste when compatible. The container must be in good condition, free from leaks.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator or laboratory.
-
Appropriate hazard pictograms (e.g., flammable).
-
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and cool area, away from heat and ignition sources. The storage area should be secure and only accessible to authorized personnel.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for the collection and disposal of the hazardous waste. Do not transport hazardous waste yourself.
-
Empty Containers: Empty containers that held this compound must also be treated as hazardous waste unless they are triple-rinsed. The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within their institutions.
Personal protective equipment for handling Propyl nitroacetate
Essential Safety and Handling Guide for Propyl Nitroacetate (B1208598)
Disclaimer: Information on the specific hazards and handling of Propyl nitroacetate (CAS 31333-36-5) is limited. The following guidance is based on the safety profiles of structurally similar compounds, such as n-propyl acetate (B1210297) and ethyl nitroacetate, and general safety protocols for nitro compounds. It is crucial to handle this substance with extreme caution and to consult with a qualified safety professional before use.
This compound is a chemical compound that requires careful handling in a laboratory setting to ensure the safety of researchers and scientists. This guide provides essential information on the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans.
Hazard Summary
The primary hazards associated with compounds similar to this compound include flammability, irritation to the eyes and skin, and potential effects on the central nervous system upon inhalation.[1][2]
| Hazard Type | Description |
| Physical Hazards | Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[1][3] Forms explosive mixtures with air at ambient temperatures.[1] |
| Health Hazards | Causes serious eye irritation.[1][2] May cause mild skin irritation; repeated exposure may cause skin dryness or cracking.[1] Inhalation of high concentrations may cause drowsiness, dizziness, and respiratory tract irritation.[1][2] |
| Environmental Hazards | Harmful to aquatic life.[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound to minimize exposure.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles that create a seal around the eyes are mandatory.[4] A face shield should be worn over the goggles to protect the entire face from splashes.[5] |
| Skin/Body | Chemical-Resistant Gloves and Lab Coat | Nitrile or neoprene gloves are recommended.[5] Always inspect gloves for tears or holes before use. A flame-resistant lab coat should be worn and fully buttoned.[5] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[6] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3][7] |
| Footwear | Closed-Toed Shoes | Leather or other absorbent materials are not suitable. Chemical-resistant boots should be worn if there is a risk of large spills.[8] |
Donning and Doffing PPE Workflow
Properly putting on and taking off PPE is critical to prevent contamination.
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation:
-
Handling:
-
Wear all required PPE as specified above.
-
Ground and bond containers when transferring the material to prevent static discharge.[1][7] Use only non-sparking tools.[1][7]
-
Keep the container tightly closed when not in use.[1]
-
Avoid inhalation of vapors and contact with skin and eyes.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][3][7]
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[7]
-
Clean the work area and any equipment used.
-
Properly doff and dispose of or decontaminate PPE.
-
Chemical Spill Response Workflow
In the event of a spill, follow these steps immediately.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed hazardous waste container.[8]
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area away from ignition sources and incompatible materials.[9]
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][8]
-
Empty containers should be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cometchemical.com [cometchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.it [fishersci.it]
- 5. ehs.ucsf.edu [ehs.ucsf.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. aglayne.com [aglayne.com]
- 8. web.mit.edu [web.mit.edu]
- 9. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
